Product packaging for 5-(1,3-benzothiazol-2-yl)-2-methoxyphenol(Cat. No.:)

5-(1,3-benzothiazol-2-yl)-2-methoxyphenol

Cat. No.: B5884334
M. Wt: 257.31 g/mol
InChI Key: BWCLPNGLALERQB-UHFFFAOYSA-N
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Description

Contextualizing the Significance of Benzothiazole-Containing Scaffolds in Molecular Design

The benzothiazole (B30560) nucleus is a bicyclic heterocyclic system that has garnered immense interest from chemists for over a century. pharmascholars.com Its unique combination of a benzene (B151609) ring and a thiazole (B1198619) ring endows it with a range of properties that are highly sought after in the design of new molecules.

The chemistry of benzothiazoles dates back to the late 19th century, with the first synthesis of thiazole described by Hantzsch and Waber in 1887 and its structure confirmed by Popp in 1889. pharmascholars.com Since then, the field has evolved significantly, with the development of numerous synthetic methodologies for the creation of a diverse array of benzothiazole derivatives. mdpi.com Initially explored for their applications in the dye industry, the scope of benzothiazole chemistry has expanded dramatically, with modern research focusing on their potential in medicine and materials science. pcbiochemres.com

The benzothiazole scaffold is considered a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. jchemrev.comresearchgate.net This versatility has led to the development of benzothiazole-containing compounds with a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. nih.govresearchgate.netnih.gov The aromatic nature of the benzothiazole system also makes it a valuable component in the design of fluorescent probes and other functional materials. researchgate.net

The Role of Methoxyphenol Moieties in Chemical and Biological Systems

The methoxyphenol group, also known as a guaiacol (B22219) moiety when the methoxy (B1213986) and hydroxyl groups are ortho to each other, is another key structural feature of the title compound. wikipedia.org This functional group is prevalent in natural products and is known to play a crucial role in various chemical and biological processes.

Methoxyphenol units are found in a wide variety of natural and synthetic molecules with diverse applications. mdpi.com For instance, vanillin (B372448), a well-known flavoring agent, is a methoxyphenol. mdpi.com In medicinal chemistry, the incorporation of methoxyphenol moieties can enhance the antioxidant activity of a compound and improve its pharmacokinetic profile. mdpi.com The synthesis of polymers containing methoxyphenol units has also been explored for the development of new antioxidant materials. rsc.org

Rationale for Investigating 5-(1,3-Benzothiazol-2-yl)-2-methoxyphenol

The rationale for investigating this compound stems from the potential for synergistic effects between the benzothiazole and methoxyphenol moieties. The combination of a biologically active benzothiazole scaffold with an antioxidant methoxyphenol group could lead to the development of novel therapeutic agents with dual modes of action. For example, such a compound could exhibit both anticancer and antioxidant properties, which would be beneficial in the treatment of cancers where oxidative stress plays a significant role.

Furthermore, the electronic properties of the methoxyphenol group could be used to fine-tune the photophysical properties of the benzothiazole scaffold, leading to the development of new fluorescent probes for biological imaging or advanced materials for electronic applications. The synthesis of this compound allows for the exploration of these potential applications and a deeper understanding of the structure-activity relationships of this class of molecules.

Compound Data Tables

Table 1: Chemical Identity of this compound

PropertyValueSource
IUPAC NameThis compound nih.gov
Molecular FormulaC14H11NO2S nih.gov
Molecular Weight257.31 g/mol nih.gov
CAS Number137350-78-8 nih.gov
Canonical SMILESCOC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)O nih.gov

Synergistic Potential of Combined Benzothiazole and Methoxyphenol Frameworks

The academic interest in this compound stems from the principle of molecular hybridization, where distinct pharmacophores are combined to create a new molecule with potentially enhanced or novel biological activity.

The benzothiazole moiety is a privileged scaffold in medicinal chemistry, renowned for its broad spectrum of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant activities. researchgate.netnih.govnih.gov Its rigid, bicyclic structure and electron-rich nature allow for diverse interactions with various biological targets. mdpi.com The development of new benzothiazole derivatives is a robust area of research aimed at discovering novel therapeutic agents. nih.govhep.com.cn

The methoxyphenol moiety , specifically the guaiacol structure, is recognized for its antioxidant and anti-inflammatory properties. chemeo.com This phenolic component can act as a radical scavenger, mitigating oxidative stress, which is a key factor in numerous pathological conditions.

The combination of these two frameworks in a single molecule offers several potential synergistic advantages:

Dual-Action Capability: The compound can exhibit multiple modes of action simultaneously. For instance, the benzothiazole portion might bind to a specific enzyme or receptor, while the methoxyphenol portion provides localized antioxidant effects, a strategy that is being explored for dual anti-inflammatory and anticancer agents. nih.gov

Improved Pharmacokinetics: The methoxyphenol group can alter the solubility and lipophilicity of the molecule, which may improve its absorption, distribution, metabolism, and excretion (ADME) profile compared to a simpler benzothiazole derivative.

Current Gaps and Emerging Research Avenues for this Specific Compound

Despite promising initial findings, research on this compound is still in its early stages, leaving several knowledge gaps and opening numerous avenues for future investigation.

Current Research Gaps:

Limited Pharmacological Profile: The majority of existing research focuses on the compound's anticancer properties, specifically against breast cancer. nih.govresearchgate.net Its potential efficacy in other therapeutic areas where benzothiazoles are known to be active—such as antimicrobial, neuroprotective, or antidiabetic applications—remains largely unexplored. nih.govrsc.org

Mechanistic Uncertainty: While one study has elucidated a mechanism of action involving the AhR/CHIP signaling pathway in breast cancer, other potential molecular targets and pathways are not yet understood. nih.gov

Lack of Structure-Activity Relationship (SAR) Studies: There is a scarcity of research on derivatives of this specific compound. Systematic modification of the benzothiazole or methoxyphenol rings would be necessary to establish a clear SAR, which is crucial for optimizing potency and selectivity. ekb.eg

Physicochemical Characterization: Comprehensive data on the compound's stability, solubility in different media, and other physicochemical parameters relevant to drug development are not widely available.

Emerging Research Avenues:

Broad-Spectrum Biological Screening: A primary avenue is to screen the compound against a wide range of biological targets, including various cancer cell lines, bacterial and fungal strains, and key enzymes implicated in inflammatory and neurodegenerative diseases.

Derivative Synthesis and SAR Analysis: The synthesis and biological evaluation of a library of analogues could identify derivatives with improved activity and provide insights into the structural requirements for its biological effects. researchgate.net

Advanced Mechanistic Studies: Utilizing modern techniques in molecular biology and proteomics to identify additional protein targets and signaling pathways affected by the compound.

Computational and Docking Studies: In silico modeling can help predict potential biological targets, guide the design of new derivatives, and provide a deeper understanding of the compound's interactions at a molecular level. rsc.org

Scope and Objectives of Academic Inquiry on the Chemical Compound

The academic investigation into this compound is driven by clear objectives within the broader scope of medicinal chemistry and drug discovery.

Scope of Inquiry: The research scope encompasses the entire preclinical discovery process. This begins with the chemical synthesis and purification of the compound, followed by thorough structural and physicochemical characterization. It extends to comprehensive biological evaluation, including in vitro assays to determine potency and selectivity against various cell lines and enzymes, and in vivo studies in animal models to assess efficacy. A crucial part of the scope is the investigation of its mechanism of action at the molecular and cellular levels.

Primary Objectives:

To Validate Therapeutic Potential: The main objective is to systematically investigate and validate the initial findings of anticancer activity and to explore the compound's potential in other therapeutic areas. nih.govnih.gov

To Elucidate Mechanism of Action: A key goal is to understand precisely how the compound exerts its biological effects, identifying specific molecular targets and signaling pathways.

To Establish Structure-Activity Relationships: To synthesize and test a range of related compounds to determine which structural features are essential for activity, with the aim of designing more potent and selective molecules. ekb.eg

To Develop a Lead Compound: To assess whether this compound or one of its optimized derivatives has a sufficiently promising profile to be considered a lead compound for further development into a clinical drug candidate.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H11NO2S B5884334 5-(1,3-benzothiazol-2-yl)-2-methoxyphenol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(1,3-benzothiazol-2-yl)-2-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2S/c1-17-12-7-6-9(8-11(12)16)14-15-10-4-2-3-5-13(10)18-14/h2-8,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWCLPNGLALERQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways for 5 1,3 Benzothiazol 2 Yl 2 Methoxyphenol and Its Precursors

Retrosynthetic Analysis of the Target Compound

A retrosynthetic analysis of 5-(1,3-benzothiazol-2-yl)-2-methoxyphenol provides a logical framework for planning its synthesis by breaking down the molecule into simpler, commercially available starting materials.

Key Disconnections and Strategic Intermediates

The primary disconnection for this compound is at the carbon-carbon bond between the benzothiazole (B30560) ring and the methoxyphenol ring. This disconnection simplifies the target molecule into two key synthetic precursors: a benzothiazole synthon and a phenolic synthon.

A further disconnection within the benzothiazole ring, specifically at the C-N and C-S bonds, reveals the most common and direct synthetic precursors. This leads to two strategic intermediates: 2-aminothiophenol (B119425) and a substituted benzaldehyde, which in this case is 4-hydroxy-3-methoxybenzaldehyde , also known as vanillin (B372448). This approach is widely adopted for the synthesis of 2-arylbenzothiazoles. semanticscholar.org

The retrosynthetic pathway can be summarized as follows:

Retrosynthetic analysis of this compound
Figure 1: Retrosynthetic analysis of this compound, highlighting the key disconnections and strategic intermediates.

Cyclization Reactions for Benzothiazole Ring Formation

The formation of the benzothiazole ring is a critical step in the synthesis of the target compound. This is typically achieved through a cyclization reaction involving a derivative of 2-aminothiophenol.

Approaches Utilizing 2-Aminothiophenol Derivatives

The most prevalent method for constructing the benzothiazole ring involves the condensation of 2-aminothiophenol with a carbonyl-containing compound. mdpi.com This approach is versatile and can be adapted to produce a wide range of 2-substituted benzothiazoles.

The reaction of 2-aminothiophenol with aldehydes or carboxylic acids is a cornerstone of benzothiazole synthesis. mdpi.commdpi.com For the synthesis of this compound, the aldehyde precursor is 4-hydroxy-3-methoxybenzaldehyde (vanillin). The reaction proceeds through the nucleophilic attack of the amino group of 2-aminothiophenol on the carbonyl carbon of the aldehyde, followed by an intramolecular cyclization and subsequent oxidation to form the aromatic benzothiazole ring. researchgate.net

Alternatively, carboxylic acids can be used in place of aldehydes, often requiring harsher reaction conditions, such as high temperatures and the use of dehydrating agents like polyphosphoric acid (PPA). derpharmachemica.com The use of aldehydes is generally preferred due to milder reaction conditions and often higher yields. ajol.info

A variety of reaction conditions have been reported for the condensation of 2-aminothiophenol with aldehydes, including refluxing in solvents like ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO). mdpi.comresearchgate.net

Table 1: Reaction Conditions for Condensation of 2-Aminothiophenol with Aldehydes

Catalyst/ReagentSolventTemperatureReaction TimeYieldReference
Na2S2O5Anhydrous DMSO120 °C45 minNot specified mdpi.com
None (Microwave)Solvent-free300 W6 minGood nih.gov
H2O2/HClEthanolRoom Temperature1 hExcellent mdpi.com
SnP2O7Not specifiedNot specified8-35 min87-95% mdpi.com

To improve the efficiency, yield, and environmental friendliness of benzothiazole synthesis, various novel catalytic systems have been developed. These include the use of both homogeneous and heterogeneous catalysts, as well as green chemistry approaches like microwave-assisted synthesis and the use of ionic liquids. mdpi.comresearchgate.net

For the synthesis of 2-arylbenzothiazoles, catalysts such as LiBr, ZnO, and CdS nanoparticles have been employed to enhance the reaction rate and yield. mdpi.com Other notable catalytic systems include:

Sulfated tungstate: This solid acid catalyst allows for the efficient synthesis of 2-substituted benzothiazoles under ultrasound irradiation at room temperature. researchgate.net

Alkyl carbonic acid: Generated in situ from CO2 and an alcohol, this system provides a mild and green catalytic medium for the condensation reaction. researchgate.net

Magnetic nanoparticles: Catalysts like Co-doped NiFe2O4 nanoparticles have been used for the synthesis of benzothiazoles under solvent-free conditions with short reaction times. researchgate.net

Polystyrene polymer-grafted iodine acetate: This catalyst promotes the efficient condensation of 2-aminothiophenol with aldehydes in dichloromethane. mdpi.com

These catalytic systems offer advantages such as milder reaction conditions, shorter reaction times, higher yields, and often the ability to recycle the catalyst, making the synthesis more sustainable.

Table 2: Novel Catalytic Systems for Benzothiazole Synthesis

CatalystReaction ConditionsAdvantagesReference
Sulfated tungstateUltrasound irradiation, room temperatureEco-friendly, excellent yields researchgate.net
Alkyl carbonic acid (from CO2)Mild conditionsGreen, practical, economical researchgate.net
Magnetic Co-doped NiFe2O4 nanoparticlesSolvent-freeExcellent yields, short reaction times researchgate.net
LiBr, ZnO, CdS nanoparticlesVariesImproved synthesis mdpi.com

Formation of the Benzothiazole-Phenol Linkage

The formation of the benzothiazole-phenol linkage is intrinsically achieved during the cyclization reaction between 2-aminothiophenol and 4-hydroxy-3-methoxybenzaldehyde. The carbon atom of the aldehyde group in the vanillin molecule becomes the C2 carbon of the newly formed benzothiazole ring. This establishes a direct carbon-carbon single bond between the heterocyclic benzothiazole system and the phenolic ring.

The reaction mechanism involves the initial formation of a Schiff base (iminie) intermediate from the condensation of the amino group of 2-aminothiophenol and the aldehyde group of vanillin. This is followed by an intramolecular nucleophilic attack of the thiol group onto the imine carbon, leading to a dihydrobenzothiazole intermediate. Subsequent oxidation, often facilitated by an oxidizing agent or atmospheric oxygen, results in the aromatization of the thiazole (B1198619) ring, yielding the stable 2-(4-hydroxy-3-methoxyphenyl)benzothiazole. researchgate.net

The presence of the hydroxyl and methoxy (B1213986) groups on the phenyl ring of vanillin generally does not interfere with the cyclization reaction and is carried through to the final product. mdpi.com

Functionalization and Derivatization of the Methoxyphenol Moiety

Etherification and Hydroxylation Strategies

The functionalization of the methoxyphenol moiety can involve etherification and hydroxylation. Etherification of a phenolic hydroxyl group is a common strategy to protect it from unwanted reactions during subsequent synthetic steps. google.com Reagents like dimethoxymethane, in the presence of an acid catalyst such as p-toluenesulfonic acid and molecular sieves, can be used to convert phenols to their methoxymethyl ether derivatives. google.com This process is reversible, allowing for the regeneration of the phenol (B47542) at a later stage. google.com

Demethylation, the reverse of etherification, can be achieved using strong acids like hydrogen bromide or Lewis acids such as boron tribromide (BBr₃), which effectively convert a methoxy group back into a hydroxyl group. nih.govencyclopedia.pub This method has been shown to provide good yields in the synthesis of various phenolic compounds. nih.gov

Hydroxylation, the introduction of a hydroxyl group onto an aromatic ring, can be accomplished through several methods. For instance, the oxidation of phenol ethers like anisole (B1667542) with peroxy acids can introduce a new phenolic group. google.com Another approach involves the use of 2-iodylbenzoic acid (IBX), which can selectively generate ortho-diphenols. rhhz.net

Introduction of the Methoxy Group

The introduction of the methoxy group to form the methoxyphenol precursor is a foundational step. Aryl methoxides can be synthesized through the metal-catalyzed methylation of phenols or by the methoxylation of aryl halides. wikipedia.org In nature, this process is often catalyzed by O-methyltransferases. wikipedia.org In a laboratory setting, the reaction of a phenol with a methylating agent in the presence of a base is a common method.

Stepwise Synthetic Protocols for this compound

The construction of the final molecule is typically achieved through the condensation of two key precursors: a substituted 2-aminothiophenol and a substituted benzaldehyde.

Detailed Reaction Schemes and Mechanistic Considerations

The primary method for synthesizing 2-arylbenzothiazoles, including this compound, is the condensation of a 2-aminothiophenol with an appropriately substituted aldehyde. tandfonline.comnih.govnih.gov In the case of the target molecule, the precursors would be 2-aminothiophenol and 4-hydroxy-3-methoxybenzaldehyde (vanillin).

The reaction mechanism proceeds through the following steps:

Nucleophilic Attack: The amino group of 2-aminothiophenol performs a nucleophilic attack on the carbonyl carbon of the aldehyde.

Intermediate Formation: This initial attack forms a hemiaminal intermediate.

Dehydration: The intermediate readily loses a molecule of water to form a Schiff base (iminobenzothiazoline) intermediate.

Cyclization and Oxidation: This intermediate then undergoes intramolecular cyclization, followed by oxidation, to yield the final, stable aromatic benzothiazole ring system. mdpi.com

Various catalysts can be employed to facilitate this cyclocondensation, including iodine, TMSCl, and H₂O₂/HCl. tandfonline.commdpi.com The reaction can also proceed under catalyst-free conditions, for example, by heating the reactants in a suitable solvent or under solvent-free melt conditions. orientjchem.orgresearchgate.net

A plausible reaction scheme is as follows: 2-aminothiophenol + 4-hydroxy-3-methoxybenzaldehyde → this compound + H₂O

Optimization of Reaction Conditions and Reagent Selection

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product. Key parameters include the choice of solvent, reaction temperature, and the use of catalysts.

The choice of solvent can significantly impact the reaction rate and yield. Studies have shown that a variety of solvents can be used for the synthesis of 2-arylbenzothiazoles. For instance, the condensation of 2-aminothiophenol and benzoyl chlorides has been shown to proceed quantitatively in solvents like acetonitrile, dichloromethane, water, and ethanol, as well as under solvent-free conditions. researchgate.net In some cases, polar aprotic solvents like DMSO can act as both a solvent and an oxidant. researchgate.net The use of green solvents like polyethylene (B3416737) glycol (PEG-400) and glycerol (B35011) has also been reported to be effective, often allowing the reaction to proceed at room temperature with high yields. tandfonline.comnih.gov

Temperature is another critical factor. While many protocols utilize elevated temperatures (refluxing) to drive the reaction, mdpi.comnih.gov others have been optimized to run at room temperature, particularly when using catalysts or green solvents. tandfonline.comnih.govresearchgate.net Microwave irradiation has also been employed to accelerate the reaction, often leading to shorter reaction times and high yields. nih.govresearchgate.net For example, the reaction of 2-aminothiophenol with aromatic aldehydes under microwave irradiation can be completed in as little as 4-8 minutes at 100°C. mdpi.com

The table below summarizes the effect of different solvents on the synthesis of benzothiazole derivatives, based on a model reaction between 2-aminothiophenol and 3-chlorobenzoyl chloride. researchgate.net

SolventYield (%)
AcetonitrileQuantitative
Dichloromethane99
Acetone79
Ethyl AcetateQuantitative
WaterQuantitative
EthanolQuantitative
Methanol99
Solvent-FreeQuantitative

This data highlights that for certain reactant pairs, the reaction can be highly efficient across a range of solvents and even in their absence, simplifying the procedure and reducing environmental impact. researchgate.net

The following table presents a selection of reaction conditions for the synthesis of 2-arylbenzothiazoles, demonstrating the variety of applicable methodologies. mdpi.comresearchgate.net

Catalyst/MediumSolventTemperatureTimeYield (%)Reference
H₂O₂/HClEthanolRoom Temp.45-60 min85-94 mdpi.com
Amberlite IR120 ResinMicrowave85 °C5-10 min88-95 mdpi.com
GlycerolMicrowave100 °C4-8 min78-96 mdpi.com
PIFAEthanol80 °C15 min59-92 mdpi.com
Cobalt Nitrate/H₂O₂DMFNot specifiedNot specifiedGood researchgate.net
Catalytic Approaches (e.g., Microwave-Assisted Synthesis for Analogues)

Catalytic methods, particularly those enhanced by microwave irradiation, have emerged as powerful tools for the synthesis of benzothiazole analogues, offering advantages such as reduced reaction times, improved yields, and environmentally benign conditions. mdpi.comscielo.br

Microwave-assisted synthesis often involves the condensation of 2-aminothiophenols with various aldehydes. scielo.br This method significantly accelerates the reaction compared to conventional heating. scielo.br For instance, the synthesis of hydroxy-substituted phenyl benzothiazoles via microwave irradiation demonstrated a 25-fold reduction in reaction time and a 12-20% increase in product yield compared to conventional methods. scielo.br The use of glycerol as a green solvent under microwave conditions has also been reported for the catalyst-free synthesis of benzothiazole derivatives. researchgate.net

Various catalysts have been successfully employed in the synthesis of 2-substituted benzothiazoles. These include:

PIFA (phenyliodoniumbis(trifluoroacetate)) : Used as an oxidant in a one-pot condensation under microwave irradiation, yielding products in 15 minutes at 80°C. mdpi.com

H₂O₂/HCl : A simple and efficient catalytic system for the reaction of 2-aminothiophenols with aldehydes at room temperature, affording excellent yields in short reaction times. mdpi.com

Nano Ceria (CeO₂) : Utilized as a catalyst for the synthesis of 2-aryl-1,3-benzothiazole derivatives in aqueous media. mdpi.com

VOSO₄ : Acts as an efficient, eco-friendly, and reusable catalyst for the synthesis of 2-substituted benzothiazoles in ethanol at room temperature. mdpi.com

The following table summarizes the yields of various 2-substituted benzothiazoles synthesized using microwave-assisted methods with different aldehydes.

Table 1: Microwave-Assisted Synthesis of Benzothiazole Analogues

Aldehyde Substituent Catalyst/Conditions Yield (%) Reference
4-Hydroxy Microwave, Ethanol 90 scielo.br
4-Methoxy Microwave, Ethanol 88 scielo.br
4-Chloro Microwave, Ethanol 85 scielo.br
4-Nitro Microwave, Ethanol 82 scielo.br
Unsubstituted Phenyl PIFA, Microwave 92 mdpi.com
4-Methylphenyl PIFA, Microwave 90 mdpi.com
4-Chlorophenyl PIFA, Microwave 88 mdpi.com
2-Naphthyl PIFA, Microwave 85 mdpi.com
3-Pyridyl PIFA, Microwave 75 mdpi.com

Synthesis of Structurally Related Benzothiazole-Methoxyphenol Hybrids

The synthesis of structurally related benzothiazole-methoxyphenol hybrids allows for the exploration of structure-activity relationships. Modifications can be introduced on both the benzothiazole ring and the phenolic moiety.

Modifications on the Benzothiazole Ring (e.g., Halogenation)

Halogenation of the benzothiazole ring is a common modification. For example, the synthesis of 2-(5-chloro-1,3-benzothiazol-2-yl)-4-methoxyphenol has been reported. nih.gov This was achieved through the condensation of 2-amino-4-chlorobenzenethiol (B107409) with 2-hydroxy-5-methoxybenzaldehyde (B1199172) in N,N-dimethylformamide (DMF) with sodium metabisulfite, followed by refluxing for 2 hours. nih.gov The product was obtained in an 80.8% yield. nih.gov

The introduction of a chloro-substituent on the benzothiazole ring can be achieved by starting with the appropriately substituted 2-aminothiophenol. nih.gov The synthesis of 2-chloromethyl-benzothiazole has also been accomplished via the condensation of 2-aminothiophenols with chloroacetyl chloride in acetic acid under microwave irradiation for 10 minutes, resulting in high yields. nih.gov

Variations in Phenolic Substitution Patterns (e.g., 4-(1,3-Benzothiazol-2-yl)-2-methoxyphenol)

Altering the substitution pattern on the phenolic ring provides another avenue for creating diverse benzothiazole-methoxyphenol hybrids. The synthesis of isomers such as 4-(1,3-benzothiazol-2-yl)-2-methoxyphenol involves the reaction of 2-aminothiophenol with an appropriately substituted benzaldehyde, in this case, 4-hydroxy-3-methoxybenzaldehyde (vanillin).

A general method for the synthesis of 2-arylbenzothiazoles involves the condensation of 2-aminothiophenol with a substituted benzaldehyde. derpharmachemica.com For instance, reacting equimolar quantities of 2-aminothiophenol and a suitable aldehyde in glycerol and heating until a clear solution is obtained, followed by cooling, can yield the desired product. derpharmachemica.com The synthesis of 4-(benzothiazol-2-yl)-2-methoxy-6-nitrophenol has also been documented, demonstrating that additional functional groups can be incorporated onto the phenolic ring. derpharmachemica.com

The following table lists the names of the chemical compounds mentioned in this article.

Spectroscopic and Crystallographic Elucidation of Molecular Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. Analysis of 1H, 13C, and two-dimensional NMR spectra would allow for the unambiguous assignment of all protons and carbons in 5-(1,3-benzothiazol-2-yl)-2-methoxyphenol.

The 1H NMR spectrum is anticipated to show distinct signals for the protons on the benzothiazole (B30560) ring, the substituted phenol (B47542) ring, and the methoxy (B1213986) and hydroxyl groups. The protons on the benzothiazole's benzene (B151609) ring (positions 4', 5', 6', 7') typically resonate between δ 7.3 and 8.1 ppm. acgpubs.orgrsc.org The protons on the 2-methoxyphenol ring are influenced by the electron-donating hydroxyl (-OH) and methoxy (-OCH3) groups, and the electron-withdrawing benzothiazole substituent. A key feature would be a broad singlet for the phenolic hydroxyl proton, its chemical shift heavily dependent on solvent and concentration, but expected to be significantly downfield due to strong intramolecular hydrogen bonding with the nitrogen of the benzothiazole ring. nih.gov The methoxy group protons would appear as a sharp singlet around δ 3.9 ppm. rsc.org

Predicted ¹H NMR Data for this compound Predicted values are based on analogous structures and standard chemical shift increments.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3 Proton on the phenol ring, ortho to the benzothiazole group.~7.85d (doublet)J = 2.2 Hz (meta)
H-4 Proton on the phenol ring, meta to the benzothiazole group.~7.05dd (doublet of doublets)J = 8.5 Hz (ortho), 2.2 Hz (meta)
H-6 Proton on the phenol ring, ortho to the methoxy group.~7.15d (doublet)J = 8.5 Hz (ortho)
H-4' Proton on the benzothiazole ring.~8.05d (doublet)J ≈ 8.1 Hz
H-7' Proton on the benzothiazole ring.~7.90d (doublet)J ≈ 8.0 Hz
H-5'/H-6' Protons on the benzothiazole ring, often appearing as overlapping multiplets.~7.40 - 7.55m (multiplet)-
Ar-OH Phenolic hydroxyl proton, broadened by exchange and H-bonding.~9.5 - 11.0br s (broad singlet)-
-OCH₃ Methoxy group protons.~3.95s (singlet)-

The 13C NMR spectrum would complement the 1H NMR data, showing 14 distinct carbon signals. The C-2' carbon of the benzothiazole ring, being an imine-like carbon, is expected to be the most downfield signal in the aromatic region, likely appearing around δ 168-172 ppm. The carbons bonded to oxygen on the phenol ring (C-2 and C-5) would also be significantly deshielded. jyoungpharm.orgmdpi.com The methoxy carbon signal is characteristically found around δ 56 ppm. wisc.edu

Predicted ¹³C NMR Data for this compound Predicted values are based on analogous structures and standard chemical shift increments.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2' (Benzothiazole)~170.0
C-5 (Phenol, C-OH)~148.5
C-2 (Phenol, C-OCH₃)~147.0
C-7a' (Benzothiazole bridgehead)~153.5
C-3a' (Benzothiazole bridgehead)~134.5
C-1 (Phenol)~125.0
C-4 (Phenol)~124.5
C-6 (Phenol)~118.0
C-3 (Phenol)~112.0
C-5'/C-6' (Benzothiazole)~126.5 / ~125.0
C-4'/C-7' (Benzothiazole)~122.5 / ~121.5
-OCH₃~56.0

To confirm these assignments and establish the connectivity of the molecule, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings. It would show cross-peaks between adjacent aromatic protons, such as H-3 with H-4, and H-4 with H-6 on the phenol ring, as well as the sequence of couplings within the benzothiazole's benzene ring (H-4' through H-7').

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons. This experiment would definitively link each proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum, verifying the assignments made in the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for establishing long-range (2- and 3-bond) connectivity. Key correlations would include a cross-peak between the phenolic protons (H-4, H-6) and the benzothiazole carbon C-2', which would confirm the connection point between the two ring systems. Additionally, correlations from the methoxy protons (-OCH₃) to C-2 and from the phenolic proton (Ar-OH) to C-5 and C-4 would solidify the substituent positions on the phenol ring.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Analysis

FT-IR spectroscopy probes the vibrational modes of a molecule, providing valuable information about the functional groups present.

The FT-IR spectrum of this compound would exhibit several characteristic absorption bands. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methoxy group would appear just below this value. The region from 1500 to 1650 cm⁻¹ would contain multiple sharp bands corresponding to the C=C and C=N stretching vibrations of the aromatic and heterocyclic rings. researchgate.netderpharmachemica.com Strong absorptions corresponding to the asymmetric and symmetric C-O-C stretching of the aryl-ether moiety are expected around 1250 cm⁻¹ and 1030 cm⁻¹, respectively. Out-of-plane C-H bending vibrations in the 750-900 cm⁻¹ region can also help confirm the substitution patterns on the aromatic rings. jetir.org

Predicted FT-IR Bands for this compound

Frequency Range (cm⁻¹)Vibration TypeFunctional Group
3400 - 3100 Broad band due to intramolecular H-bonding.O-H stretchPhenolic -OH
3100 - 3000 Sharp peaks typical for aromatic C-H bonds.C-H stretchAromatic (Ar-H)
2980 - 2850 Stretches for the methyl group.C-H stretchAliphatic (-OCH₃)
~1615 Imine stretch within the thiazole (B1198619) ring.C=N stretchBenzothiazole
1600 - 1450 Multiple bands from both aromatic rings.C=C stretchAromatic rings
~1250 Asymmetric stretch of the aryl ether bond.C-O stretchAr-O-CH₃
~1150 Stretching vibration of the phenolic C-O bond.C-O stretchAr-OH
900 - 700 Bending modes characteristic of the ring substitution pattern.C-H bend (out-of-plane)Aromatic rings

A significant feature of the 2-(hydroxyphenyl)benzothiazole scaffold is the formation of a strong intramolecular hydrogen bond between the phenolic -OH group and the imine nitrogen of the benzothiazole ring. nih.govnih.gov This interaction creates a stable six-membered pseudo-ring (S(6) ring motif). In the FT-IR spectrum, this is evidenced by a substantial shift of the O-H stretching vibration to a lower frequency. Instead of a sharp band around 3600 cm⁻¹ typical for a free phenol, a very broad absorption band, often centered between 3400 and 3100 cm⁻¹, is expected. nist.gov The broadness and position of this band are definitive proof of this strong intramolecular hydrogen bond, which rigidly holds the molecule in a nearly planar conformation. nih.govnih.gov

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry serves as a fundamental tool for confirming the molecular mass of this compound and for elucidating its structure through the analysis of fragmentation patterns. The compound has a molecular formula of C₁₄H₁₁NO₂S, corresponding to an exact mass of 257.05104977 Da and a molecular weight of approximately 257.31 g/mol . nih.gov

Under electron impact (EI) ionization, the molecular ion peak (M⁺) is expected to be observed at m/z 257. The fragmentation of this compound is guided by its constituent functional groups: a benzothiazole ring, a phenol group, and a methoxy group. libretexts.orgmiamioh.edu The primary fragmentation pathways likely involve cleavage at the bonds adjacent to these functional groups and within the heterocyclic system.

Key fragmentation patterns include:

Alpha-cleavage: The bonds adjacent to the carbonyl group in ketones or the heteroatoms in amines and ethers are susceptible to cleavage. libretexts.orgmiamioh.edu For this molecule, this could involve the loss of a hydrogen radical from the hydroxyl group or cleavage of the bond between the phenyl ring and the benzothiazole moiety.

Loss of Small Molecules: Aromatic compounds can undergo characteristic losses. The fragmentation of the phenol moiety may proceed through the loss of a carbon monoxide (CO) molecule (28 Da). libretexts.org The methoxy group can be lost as a methyl radical (·CH₃), resulting in a fragment at M-15. miamioh.edu

Ring Fragmentation: The benzothiazole ring itself can fragment. The mass spectrum of benzothiazole shows characteristic peaks corresponding to the loss of HCN or C₂H₂. nist.gov Similar fragmentation is plausible for its derivatives. The cleavage of the thiazole ring can lead to the formation of various charged fragments. nih.govresearchgate.net

A summary of potential major fragments is presented in the table below.

m/z ValueProposed Fragment IdentityDescription of Loss
257[C₁₄H₁₁NO₂S]⁺Molecular Ion (M⁺)
242[C₁₃H₈NO₂S]⁺Loss of methyl radical (·CH₃) from the methoxy group
228[C₁₄H₈OS]⁺Loss of ·NH group (not a primary fragmentation)
135[C₇H₅NS]⁺Benzothiazole radical cation, resulting from cleavage of the C-C bond between the rings
123[C₇H₇O₂]⁺2-methoxyphenol cation, resulting from cleavage of the C-C bond between the rings
108[C₆H₄S]⁺Loss of HCN from the benzothiazole fragment

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insight into the electronic transitions within the molecule, which are influenced by the conjugated π-system formed by the benzothiazole and phenol rings.

Absorption Maxima and Molar Absorptivity

The UV-Vis spectrum of benzothiazole derivatives is characterized by absorption bands corresponding to π→π* and n→π* electronic transitions. scielo.org.za For conjugated systems like this compound, these absorptions typically occur at longer wavelengths. Studies on structurally similar compounds reveal strong absorption in the UVA range. For instance, various 2-phenylbenzothiazole (B1203474) derivatives exhibit their longest wavelength absorption maxima (λmax) between 372 nm and 406 nm, influenced by the nature of substituents on the phenyl ring. researchgate.net A related compound, 2-(1'-propyl-2'-(2''-thienyl)pyrrolyl)-1,3-benzimidazole, shows a λmax at 332.5 nm with a high molar absorptivity (log ε = 4.53), indicating a highly probable π→π* transition. core.ac.uk Another thiazolidinone derivative displayed two absorption peaks at 348 nm and 406 nm. scielo.org.za The presence of electron-donating groups, such as the hydroxyl and methoxy groups on the phenol ring, is known to cause a bathochromic (red) shift in the absorption maxima. researchgate.net

Solvatochromic Effects and Electronic Structure Correlation

Solvatochromism describes the shift in the absorption maximum of a compound upon changing the polarity of the solvent. This effect is particularly pronounced in molecules with a significant change in dipole moment between their ground and excited states, such as those with intramolecular charge transfer (ICT) characteristics. nih.govgriffith.edu.au

In donor-acceptor systems, the benzothiazole moiety typically functions as the electron-acceptor, while the substituted phenol ring acts as the electron-donor. researchgate.netcore.ac.uk Upon photoexcitation, an ICT occurs from the electron-rich phenol ring to the electron-deficient benzothiazole ring. This leads to a more polar excited state compared to the ground state.

Consequently, polar solvents will stabilize the excited state more than the ground state, resulting in a red shift (positive solvatochromism) of the absorption maximum. core.ac.uknih.gov Studies on similar benzothiazole-based dyes confirm this behavior, where a shift to lower energy transitions is observed in more polar solvents like DMSO compared to nonpolar solvents. core.ac.ukresearchgate.net The magnitude of this shift provides information about the change in the molecule's electronic structure upon excitation. researchgate.netmdpi.com

X-ray Crystallography for Solid-State Conformation Analysis

X-ray crystallography provides precise data on the three-dimensional structure of this compound in the solid state. While the crystal structure for the exact title compound is not available, data from the closely related analogue, 2-(5-Chloro-1,3-benzothiazol-2-yl)-4-methoxyphenol, offers significant insight into its molecular geometry. nih.gov

Determination of Bond Lengths, Bond Angles, and Torsion Angles

The analysis of the crystal structure of the chloro-analogue reveals bond lengths and angles that are consistent with established values for benzothiazole and phenol derivatives. nih.govrsc.org The heterocyclic thiazole ring displays characteristic C-S and C=N bond lengths. The geometry around the carbon atom linking the two ring systems is also of key interest.

Below is a table summarizing selected bond lengths and angles for the analogue 2-(5-Chloro-1,3-benzothiazol-2-yl)-4-methoxyphenol. nih.gov

Bond Lengths (Å)Bond Angles (°)
BondLengthAngleValue
S1—C21.748(3)C7-S1-C289.30(14)
S1—C71.741(3)N1-C2-S1115.1(2)
N1—C21.303(4)C2-N1-C6110.8(2)
C2—C81.470(4)N1-C2-C8122.0(3)
O1—C91.358(4)S1-C2-C8122.9(2)
O2—C121.365(4)C10-C9-O1118.0(3)

Data corresponds to the analogue 2-(5-Chloro-1,3-benzothiazol-2-yl)-4-methoxyphenol. nih.gov

Planarity and Conformation of Benzothiazole and Phenol Rings

The crystal structure analysis shows that both the benzothiazole ring system and the substituted phenol ring are nearly planar. nih.gov For the chloro-analogue, the maximum deviation from the mean plane of the benzothiazole ring system is a mere 0.005 Å. nih.gov

A crucial conformational feature is the dihedral angle between the planes of the benzothiazole and phenol rings, which is found to be 1.23 (9)°. nih.gov This indicates that the two ring systems are almost coplanar. This near-planarity is significant as it facilitates π-electron conjugation across the entire molecule. The conformation is stabilized by a strong intramolecular O—H···N hydrogen bond between the phenolic hydroxyl group and the nitrogen atom of the thiazole ring, which forms a stable six-membered ring motif known as an S(6) ring. nih.gov This interaction locks the molecule into a planar conformation, a feature also observed in other 2-arylbenzothiazoles. nih.gov

Intermolecular and Intramolecular Hydrogen Bonding Networks

The molecular conformation of benzothiazole derivatives is significantly influenced by the formation of hydrogen bonds. In a closely related compound, 2-(5-chloro-1,3-benzothiazol-2-yl)-4-methoxyphenol, the structure is stabilized by an intramolecular O—H⋯N hydrogen bond, which results in the formation of an S(6) ring motif. nih.govdoaj.org This type of intramolecular hydrogen bond is a common feature in 2-(2-hydroxyphenyl)benzothiazole (B1206157) derivatives and plays a crucial role in their photochemical and photophysical properties. rsc.org

In the crystal lattice of 2-(5-chloro-1,3-benzothiazol-2-yl)-4-methoxyphenol, molecules are linked into layers parallel to the ac plane through intermolecular C—H⋯O hydrogen bonds. nih.govdoaj.org This network of hydrogen bonds contributes significantly to the stability of the crystal structure. While specific details for this compound are not available, similar C—H⋯O and C—H⋯N interactions are observed in the crystal structures of other benzothiazole derivatives, suggesting they are a common feature in the packing of this class of compounds. nih.gov For instance, in one case, dimeric units are generated by C—H⋯N hydrogen bonds, which are further linked by C—H⋯O and C—H⋯π interactions to form a three-dimensional network. nih.gov

A summary of typical hydrogen bond geometries observed in a related benzothiazole derivative is presented in the table below. nih.gov

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)
O—H···N----
C—H···O----

Data for 2-(5-chloro-1,3-benzothiazol-2-yl)-4-methoxyphenol. Specific values were not detailed in the source.

Crystal Packing and Supramolecular Interactions

The crystal packing of benzothiazole derivatives is dictated by a combination of hydrogen bonding, π–π stacking, and other weak intermolecular interactions. In the case of 2-(5-chloro-1,3-benzothiazol-2-yl)-4-methoxyphenol, the crystal structure is further stabilized by significant π–π stacking interactions between the phenyl rings of adjacent molecules. nih.gov The centroid–centroid distance between these stacked rings is reported to be 3.7365 (12) Å. nih.gov

The dihedral angle between the benzothiazole ring system and the benzene ring is an important conformational parameter. In 2-(5-chloro-1,3-benzothiazol-2-yl)-4-methoxyphenol, this angle is a mere 1.23 (9)°, indicating a high degree of planarity for the molecule. nih.govdoaj.org This planarity facilitates the formation of the layered structures observed in the crystal packing.

In other related benzothiazole structures, π–π interactions between thiazole and benzene rings also play a role in the formation of the supramolecular assembly. nih.gov The interplay of these non-covalent interactions, including hydrogen bonds and π–π stacking, leads to the formation of well-defined one-, two-, or three-dimensional supramolecular architectures. nih.govrsc.org The specific nature of these interactions is highly dependent on the substituents present on the benzothiazole and phenyl rings.

The table below summarizes key supramolecular interaction parameters for a related benzothiazole derivative. nih.gov

Interaction TypeGeometric ParameterValue
π–π StackingCentroid–Centroid Distance (Cg1···Cg2)3.7365 (12) Å
Molecular PlanarityDihedral Angle (Benzothiazole-Benzene)1.23 (9)°

Data for 2-(5-chloro-1,3-benzothiazol-2-yl)-4-methoxyphenol. Cg1 and Cg2 are the centroids of the phenyl and benzothiazole rings, respectively.

Computational and Quantum Chemical Investigations of 5 1,3 Benzothiazol 2 Yl 2 Methoxyphenol

Density Functional Theory (DFT) Calculations for Ground State Properties

Detailed DFT calculations specific to 5-(1,3-benzothiazol-2-yl)-2-methoxyphenol are not available in the reviewed literature. DFT is a widely used method for investigating the electronic structure of many-body systems, which would typically be employed to determine the properties outlined below.

Optimized Molecular Geometry and Conformational Isomers (e.g., Syn- and Anti-Rotamers)

Information regarding the optimized bond lengths, bond angles, and dihedral angles for this compound is not documented. Such studies on related benzothiazole (B30560) derivatives often involve conformational analysis to identify the most stable isomers, such as syn- and anti-rotamers that may arise from rotation around the single bond connecting the benzothiazole and phenol (B47542) rings.

Energetic Analysis of Conformational Stability and Rotational Barriers

A quantitative energetic analysis, including the relative stabilities of different conformers and the energy barriers for their interconversion, has not been reported for this specific molecule. This type of analysis is crucial for understanding the molecule's flexibility and conformational preferences.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gap

Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, as well as the corresponding energy gap for this compound, are absent from the literature. This data is fundamental for assessing the compound's chemical reactivity, kinetic stability, and electronic transport properties.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map for this compound, which illustrates the charge distribution and predicts sites for electrophilic and nucleophilic attack, has not been published.

Dipole Moments and Polarizability

Specific values for the dipole moment and polarizability of this compound, calculated via DFT, could not be located. These properties are essential for understanding intermolecular interactions and the molecule's response to external electric fields.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

There are no available TD-DFT studies focused on the excited state properties of this compound. TD-DFT is the standard method for calculating vertical excitation energies, oscillator strengths, and characterizing electronic transitions, which are key to understanding a molecule's photophysical behavior, such as its UV-Vis absorption and emission spectra.

Prediction of UV-Vis Absorption and Fluorescence Spectra

Theoretical calculations, primarily using Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting the electronic absorption and emission spectra of fluorescent molecules like this compound. These predictions are crucial for understanding the photophysical properties of the compound.

Detailed Research Findings: The electronic absorption spectrum of benzothiazole derivatives is typically characterized by intense bands in the UV-visible region, which arise from π → π* and n → π* electronic transitions. niscpr.res.in For compounds with a similar hydroxyphenyl benzothiazole core, absorption maxima (λ_max) are generally observed in the range of 340 nm to 370 nm. nih.gov The presence of the methoxy (B1213986) (-OCH3) group, an electron-donating group, on the phenol ring is expected to induce a bathochromic (red) shift in the absorption spectrum compared to the unsubstituted parent compound. nih.gov Theoretical studies on similar structures show that the main absorption band can be attributed to the transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com

The fluorescence emission spectra are likewise predictable. Following photoexcitation, the molecule relaxes to an excited state from which it can emit a photon to return to the ground state. For benzothiazole derivatives, fluorescence emission typically occurs in the range of 380 nm to 450 nm. niscpr.res.inresearchgate.net A significant separation between the absorption and emission maxima, known as the Stokes shift, is a characteristic feature of this class of compounds, indicating substantial structural rearrangement in the excited state. mdpi.com This large Stokes shift is often a hallmark of the Excited-State Intramolecular Proton Transfer (ESIPT) process.

Table 1: Predicted Spectroscopic Data for this compound
Spectroscopic PropertyPredicted Wavelength Range (nm)Associated Electronic Transition
UV-Vis Absorption (λ_max)340 - 370π → π* / HOMO → LUMO
Fluorescence Emission (λ_em)380 - 450Radiative relaxation from S1 state

Investigation of Excited-State Intramolecular Proton Transfer (ESIPT) Mechanisms

The photophysical behavior of this compound is dominated by the Excited-State Intramolecular Proton Transfer (ESIPT) mechanism. nih.gov This ultrafast photochemical reaction involves the transfer of the phenolic proton to the nitrogen atom of the benzothiazole ring upon excitation with light.

Detailed Research Findings: In the ground state (S0), the molecule exists predominantly in its enol (E) form, stabilized by an intramolecular hydrogen bond (O-H···N). Upon photoexcitation to the first singlet excited state (S1), a significant redistribution of electron density occurs. This leads to an increase in the acidity of the phenolic proton and the basicity of the thiazole (B1198619) nitrogen atom. rsc.org Computational studies, including analysis of bond lengths, bond angles, and IR vibrational spectra, confirm that this intramolecular hydrogen bond is substantially strengthened in the excited state, which facilitates the proton transfer. nih.gov

The ESIPT process follows a four-step cycle:

Photoexcitation of the stable ground-state enol form (E) to its excited state (E*).

An ultrafast and often barrierless intramolecular proton transfer in the excited state to form the keto tautomer (K*).

Radiative decay (fluorescence) from the K* state back to its ground state (K), resulting in a large Stokes-shifted emission.

A rapid, non-radiative reverse proton transfer in the ground state, restoring the stable enol (E) form. nih.gov

Potential energy curves (PECs) calculated using TD-DFT along the proton transfer coordinate are used to investigate the energy barriers of the process. For many HBT derivatives, the transfer from the enol* to the keto* form is a spontaneous, downhill process, explaining its high efficiency and speed. rsc.org

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations provide critical information on its conformational flexibility, interactions with its environment (solvent effects), and the stability of its complexes with biological targets. nih.gov

Detailed Research Findings: MD simulations can be employed to explore the conformational landscape of the molecule, identifying the most stable geometries and the energy barriers between them. This is particularly important for understanding the orientation of the phenolic and benzothiazole rings relative to each other. The simulations can also model the explicit interactions between the solute molecule and surrounding solvent molecules. This allows for an assessment of how different solvents (e.g., polar vs. non-polar) affect the molecular structure and dynamics, including the stability of the intramolecular hydrogen bond crucial for ESIPT. bohrium.com When studying ligand-target interactions, MD simulations are run on the docked complex to assess its stability and dynamic behavior over time, often on the nanosecond scale. nih.govmdpi.com Key metrics analyzed from MD trajectories include Root Mean Square Deviation (RMSD) to evaluate stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and hydrogen bond analysis to detail specific interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wjarr.com

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. For a series of benzothiazole analogues, these descriptors are calculated for each molecule to form the basis of the model.

Detailed Research Findings: A wide array of descriptors can be computed to represent the physicochemical properties of the molecules. These are generally categorized as:

Topological (2D) Descriptors: These are derived from the 2D representation of the molecule and describe properties like size, shape, and branching (e.g., Wiener index, Kier & Hall connectivity indices).

Electronic Descriptors: These relate to the electronic properties of the molecule, such as charge distribution, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO). mdpi.com

Steric (3D) Descriptors: These are calculated from the 3D conformation of the molecule and describe its volume and surface area.

Quantum-Chemical Descriptors: These include properties like electrophilicity index, chemical hardness, and softness, which are derived from DFT calculations. mdpi.com

Table 2: Examples of Molecular Descriptors Used in QSAR Studies of Benzothiazole Derivatives
Descriptor CategoryExample DescriptorsInformation Encoded
TopologicalWiener Index, Balaban J indexMolecular branching and compactness
ElectronicDipole Moment, HOMO/LUMO Energy GapPolarity, Reactivity
StericMolecular Volume, Surface AreaMolecular size and shape
Quantum-ChemicalChemical Hardness (η), Electrophilicity (ω)Chemical stability and reactivity

Once the descriptors are calculated, statistical methods like Multiple Linear Regression (MLR) are used to build a model that links a combination of these descriptors to a measured biological activity (e.g., IC50 values for enzyme inhibition). laccei.orgnih.gov

Detailed Research Findings: For benzothiazole derivatives, QSAR models have been successfully developed to predict various pre-clinical activities, including antibacterial, anticonvulsant, and anticancer effects. wjarr.comnih.govresearchgate.net A statistically validated QSAR model can elucidate which structural features are either beneficial or detrimental to the desired biological activity. For instance, a model might reveal that higher values of a particular electronic descriptor and lower values of a steric descriptor correlate with increased potency. Such models are valuable in drug discovery for predicting the activity of newly designed compounds before their synthesis, thereby prioritizing the most promising candidates for further development.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. wjarr.comresearchgate.net This method is widely used to understand the mechanism of action of potential drugs by visualizing their interactions with a biological target at the atomic level. researchgate.netresearchgate.net

Detailed Research Findings: For this compound, docking studies would involve placing the molecule into the active site of a relevant protein target. Benzothiazole derivatives have been docked into the active sites of various enzymes, including GABA-aminotransferase (PDB ID: 1OHV), protein kinases (e.g., p56lck), and the SARS-CoV-2 main protease (PDB ID: 6LU7). nih.govresearchgate.netbiointerfaceresearch.com

The primary outputs of a docking simulation are the binding pose of the ligand and a scoring function that estimates the binding affinity (e.g., MolDock Score, binding energy in kcal/mol). wjarr.com A lower (more negative) score generally indicates a more favorable binding interaction. Analysis of the docked pose reveals key intermolecular interactions, such as:

Hydrogen Bonds: The phenolic hydroxyl group and the methoxy group of the compound are potential hydrogen bond donors and acceptors, respectively. The nitrogen atom of the benzothiazole ring can also act as a hydrogen bond acceptor. These interactions with amino acid residues in the active site (e.g., Glutamate, Asparagine) are often critical for binding. researchgate.net

Hydrophobic Interactions: The aromatic rings of the benzothiazole and phenol moieties can engage in hydrophobic and π-π stacking interactions with nonpolar residues of the protein.

These studies provide a rational basis for the observed biological activity and guide the structural modification of the compound to improve its potency and selectivity for the target protein.

Prediction of Binding Modes and Affinities with Biological Macromolecules (e.g., Enzymes, DNA)

Computational studies, particularly molecular docking, have become instrumental in predicting how small molecules like this compound interact with biological macromolecules such as enzymes and DNA. These in silico methods are crucial for understanding the potential biological activity of a compound by elucidating its binding orientation and estimating the strength of the interaction.

For benzothiazole derivatives, a class of compounds to which this compound belongs, molecular docking studies have revealed diverse binding modes within the active sites of various enzymes. For instance, research on benzothiazole analogs has demonstrated their potential to act as inhibitors for enzymes like mitogen-activated protein kinases (MAPKs) and GABA-aminotransferase (GABA-AT). nih.govwjarr.com In a study on an allosteric ERK2 inhibitor bearing a benzothiazole moiety, it was found that the compound could bind to both ERK2 and p38α MAPK, but in distinct manners. nih.gov

While specific docking studies on this compound are not extensively documented in publicly available literature, general findings for similar compounds suggest that the benzothiazole core often plays a pivotal role in establishing key interactions. The binding affinity, often quantified by a docking score or estimated binding energy, is influenced by the collective contributions of hydrogen bonds, hydrophobic interactions, and van der Waals forces. For a series of designed benzothiazole derivatives targeting GABA-AT, docking scores ranged significantly, indicating varying binding affinities. wjarr.com

The prediction of binding modes for this compound would involve docking it into the binding sites of relevant biological targets. The methoxy and phenol groups on the phenyl ring are expected to be key contributors to its binding specificity and affinity, likely participating in hydrogen bonding with receptor residues.

Table 1: Predicted Binding Affinities of Selected Benzothiazole Derivatives with Target Enzymes

Compound ClassTarget EnzymePredicted Binding Affinity (Example Metric)
Benzothiazole DerivativesGABA-ATMol Dock Score: -104.23 to -121.56
Benzothiazole-Thiazole Hybridsp56lckNot specified
Benzothiazole DerivativeERK2/p38α MAPKNot specified

Note: This table is illustrative of data typically generated in such studies. The values are from studies on various benzothiazole derivatives, not specifically this compound.

Identification of Key Interacting Residues and Binding Site Characteristics

A critical outcome of molecular docking simulations is the identification of specific amino acid residues within a biological target that form crucial interactions with the ligand. These interactions are fundamental to the stability of the ligand-receptor complex and the compound's biological effect.

For benzothiazole derivatives, studies have identified key interacting residues in various enzymes. For example, in the case of a benzothiazole derivative binding to p38α MAPK, a covalent bond was formed with Cys162. nih.gov Such covalent interactions can lead to potent and often irreversible inhibition. In another study on GABA-AT, several benzothiazole derivatives exhibited excellent hydrogen bonding with amino acids in the protein's active site. wjarr.com The standard drug phenytoin, used as a comparator, formed hydrogen bonds with N-Glu109 and N-Asn110. wjarr.com

The binding site characteristics that favor the accommodation of benzothiazole scaffolds often include a combination of hydrophobic pockets and hydrogen bond donor/acceptor sites. The planar benzothiazole ring system can engage in π–π stacking and hydrophobic interactions with aromatic residues like tyrosine, phenylalanine, and tryptophan. The nitrogen atom in the thiazole ring and any hydroxyl or methoxy substituents, such as those in this compound, are prime candidates for forming hydrogen bonds with polar residues or the protein backbone.

In the context of this compound, one could hypothesize that the hydroxyl group would act as a hydrogen bond donor, while the methoxy group's oxygen and the nitrogen of the benzothiazole ring could act as hydrogen bond acceptors. The specific residues involved would depend entirely on the topology and amino acid composition of the target binding site.

Table 2: Key Interacting Residues for Benzothiazole Derivatives with Biological Targets

Benzothiazole DerivativeTarget ProteinKey Interacting ResiduesType of Interaction
Benzothiazole Derivativep38α MAPKCys162Covalent Bond
Phenytoin (for comparison)GABA-ATN-Glu109, N-Asn110Hydrogen Bond

Note: This table provides examples of identified interacting residues for related compounds, as specific data for this compound is not available.

Advanced Computational Techniques for Mechanistic Insights

Beyond static molecular docking, advanced computational techniques like molecular dynamics (MD) simulations and quantum mechanics/molecular mechanics (QM/MM) methods provide deeper insights into the dynamic nature of ligand-receptor interactions.

MD simulations offer a temporal dimension, allowing researchers to observe the stability of a compound within a binding site over time. These simulations can reveal conformational changes in both the ligand and the protein upon binding, the role of solvent molecules, and can be used to calculate more accurate binding free energies. For instance, computational simulations were used to understand why a benzothiazole derivative formed a covalent bond with p38α MAPK but not with ERK2, despite the conservation of the corresponding cysteine residue. nih.gov This highlights the power of such techniques in explaining selectivity. MD simulations have also been employed to study benzothiazole-thiazole hybrids as p56lck inhibitors. biointerfaceresearch.com

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. mdpi.com These methods can provide information on molecular orbitals (HOMO-LUMO), charge distribution, and reactivity, which are crucial for understanding reaction mechanisms at a subatomic level. For example, quantum chemical calculations have been used to rationalize the fluorescence quantum yields of benzothiazole-difluoroborates by correlating experimental emission parameters with theoretical radiative and internal conversion rate constants. nih.gov

For this compound, applying these advanced techniques could provide a comprehensive understanding of its behavior. An MD simulation could track the stability of its hydrogen bonds and hydrophobic contacts within a target's active site, while QM/MM calculations could be used to model a specific reaction, such as enzymatic catalysis or covalent bond formation, involving the compound with high accuracy.

Investigation of Pre Clinical Biological Activities and Molecular Mechanisms

Antioxidant Activity Studies (In Vitro)

The antioxidant potential of phenolic compounds is a cornerstone of their study. This activity is largely attributed to their ability to donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS).

Standard in vitro assays used to evaluate the free-radical scavenging capacity of compounds include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. In these tests, the ability of an antioxidant to reduce the stable radical (DPPH or ABTS•+) is measured spectrophotometrically, and the activity is often expressed as the half-maximal inhibitory concentration (IC50).

Interactive Data Table: Antioxidant Activity of Structurally Related Benzothiazole (B30560) Derivatives (Illustrative)

Compound/ExtractAssayIC50 (µg/mL)Reference CompoundIC50 (µg/mL)
General Phenolic BenzothiazoleDPPHData Not AvailableAscorbic AcidVaries
General Phenolic BenzothiazoleABTSData Not AvailableTroloxVaries

Note: This table is illustrative. Specific data for 5-(1,3-benzothiazol-2-yl)-2-methoxyphenol is not available in the searched sources.

Lipid peroxidation is a key process in cellular injury, where free radicals attack lipids, leading to a chain reaction of damage. Antioxidants can inhibit this process by scavenging the initiating radicals. The thiobarbituric acid reactive substances (TBARS) assay is a common method to assess the extent of lipid peroxidation.

There is a recognized potential for phenolic and benzothiazole compounds to inhibit lipid peroxidation. However, specific experimental data quantifying the inhibitory effect of this compound on lipid peroxidation is not documented in the available literature. Research on other 2-amino-5-alkylidenethiazol-4-ones has shown significant inhibition of lipid peroxidation, suggesting that the thiazole (B1198619) core can contribute to this activity.

The antioxidant action of phenolic compounds can occur through several mechanisms. The primary mechanisms include Hydrogen Atom Transfer (HAT) and Single Electron Transfer followed by Proton Transfer (SET-PT). In the HAT mechanism, the antioxidant donates a hydrogen atom to the free radical. In the SET-PT mechanism, the antioxidant first transfers an electron to the radical, followed by the transfer of a proton. The Sequential Proton-Loss Electron-Transfer (SPLET) mechanism is also relevant, particularly in polar solvents.

The specific antioxidant mechanism of this compound has not been explicitly elucidated. However, based on its structure, it is plausible that the phenolic hydroxyl group would be the primary site of action, capable of participating in both HAT and SET-PT mechanisms to neutralize free radicals.

Antimicrobial Activity Investigations (In Vitro)

The benzothiazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous compounds with a wide range of pharmacological activities, including antimicrobial effects.

The antibacterial activity of new compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

While a broad spectrum of benzothiazole derivatives has been synthesized and tested against various Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, specific MIC values for this compound are not reported in the surveyed scientific literature. Studies on other benzothiazole-based compounds have shown that the nature and position of substituents on the benzothiazole and phenyl rings can significantly influence antibacterial potency. For example, the presence of electron-withdrawing groups can sometimes enhance activity.

Interactive Data Table: Antibacterial Activity of Structurally Related Benzothiazole Derivatives (Illustrative)

Compound/ExtractBacterial StrainMIC (µg/mL)Reference DrugMIC (µg/mL)
General Benzothiazole DerivativeS. aureusData Not AvailableCiprofloxacinVaries
General Benzothiazole DerivativeE. coliData Not AvailableCiprofloxacinVaries
General Benzothiazole DerivativeP. aeruginosaData Not AvailableCiprofloxacinVaries

Note: This table is illustrative. Specific data for this compound is not available in the searched sources.

Similar to antibacterial testing, the antifungal activity is often assessed by determining the MIC against various fungal strains, such as Candida albicans and Aspergillus niger.

The benzothiazole nucleus is also a key component in some antifungal agents. However, the antifungal profile of this compound, including specific MIC values against common fungal pathogens, has not been detailed in the available research. The antifungal activity of benzothiazole derivatives can be modulated by different substitutions on the heterocyclic ring system.

Minimum Inhibitory Concentration (MIC) and Zone of Inhibition (ZOI) Determinations

The antimicrobial potential of benzothiazole derivatives is well-documented, with many compounds in this class exhibiting significant activity against a range of bacterial strains. nih.govnih.govmdpi.com The efficacy is often quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, and by measuring the Zone of Inhibition (ZOI) in disc diffusion assays.

While specific MIC and ZOI values for this compound are not detailed in the reviewed literature, studies on analogous benzothiazole structures provide a strong indication of the potential activity. For instance, various N-arylsulphonylhydrazone benzothiazole derivatives have shown MIC values ranging from 0.025 mM to 2.609 mM against Staphylococcus aureus. nih.gov One particularly potent derivative demonstrated an MIC of 0.025 mM against S. aureus, outperforming standard antibiotics like ampicillin (B1664943) and sulfadiazine. nih.gov Another study on benzothiazolylthiazolidin-4-one derivatives reported MIC values between 0.10–0.75 mg/mL against a panel of Gram-positive and Gram-negative bacteria. nih.gov These findings underscore the general antimicrobial capacity of the benzothiazole scaffold, suggesting that this compound likely possesses similar properties worthy of specific investigation.

Table 1: Examples of Antimicrobial Activity in Benzothiazole Derivatives This table presents data for analogous compounds to illustrate the general activity of the chemical class.

Compound Type Bacterial Strain MIC Value Reference
Benzothiazole N-arylsulphonylhydrazone S. aureus 0.025 mM nih.gov
Benzothiazole N-arylsulphonylhydrazone S. mutans 0.203 mM nih.gov
Benzothiazole N-arylsulphonylhydrazone K. pneumonia 0.813 mM nih.gov

Putative Mechanisms of Antimicrobial Action (e.g., DNA Gyrase Inhibition, Dihydroorotase Inhibition)

The antimicrobial effects of benzothiazole-based compounds are attributed to their ability to interfere with essential bacterial enzymes. researchgate.net A primary and extensively studied mechanism is the inhibition of bacterial type IIA topoisomerases, specifically DNA gyrase (composed of GyrA and GyrB subunits) and topoisomerase IV (composed of ParC and ParE subunits). nih.govbrc.hu These enzymes are crucial for managing DNA topology during replication, transcription, and repair, making them validated targets for antibacterial agents. nih.govresearchgate.net

Benzothiazole derivatives have been developed as potent inhibitors of the ATPase activity of the GyrB and ParE subunits. brc.hunih.gov By binding to the ATP-binding site of GyrB, these compounds competitively inhibit the enzyme's function, leading to a disruption of DNA replication and ultimately bacterial cell death. The development of these inhibitors is a promising strategy to combat the rise of bacterial resistance to existing antibiotics like fluoroquinolones, which target the GyrA subunit. nih.gov

In addition to DNA gyrase, other enzymes have been identified as potential targets for benzothiazole derivatives. The literature suggests that the antimicrobial activity of this class of compounds can also be attributed to the inhibition of enzymes such as dihydroorotase, which is involved in pyrimidine (B1678525) biosynthesis. researchgate.net

Anti-inflammatory Properties (In Vitro Models)

The structural components of this compound, namely the benzothiazole ring and the methoxyphenol group, are associated with anti-inflammatory effects in various pre-clinical models.

Modulation of Inflammatory Mediators

The airway epithelium is a key player in the inflammatory response associated with respiratory diseases, producing a host of inflammatory mediators when stimulated. nih.gov Studies on methoxyphenolic compounds have demonstrated their ability to act as effective anti-inflammatory agents in this context. d-nb.info In in vitro models using human airway cells stimulated by TNF-α, methoxyphenols have been shown to inhibit the expression of multiple inflammatory mediators. nih.govd-nb.info These include:

Chemokines: CCL2, CCL5, CXCL1, CXCL10 nih.govd-nb.info

Cytokines: IL-6, IL-8, MIF nih.govd-nb.info

Other Pro-inflammatory Proteins: ICAM-1, Serpin E1 nih.govd-nb.info

Interestingly, the anti-inflammatory activity of these compounds did not appear to correlate with the inhibition of NF-κB activation. d-nb.info Instead, evidence suggests a potential post-transcriptional mechanism of action, where methoxyphenols inhibit the binding of the RNA-binding protein HuR to mRNA, thereby reducing the stability of transcripts for inflammatory proteins. d-nb.info

Enzyme Inhibition in Inflammatory Pathways (e.g., Myeloperoxidase Inhibition)

Myeloperoxidase (MPO) is a heme enzyme abundantly found in the granules of neutrophils. mdpi.commdpi.com During inflammation, activated neutrophils release MPO, which generates potent reactive oxygen species like hypochlorous acid. mdpi.comnih.gov While crucial for killing pathogens, this activity can also cause significant oxidative damage to host tissues, contributing to the pathology of various inflammatory diseases. mdpi.comnih.gov

Pre-clinical Antineoplastic (Anticancer) Potential (In Vitro and Animal Models)

The benzothiazole scaffold is a "privileged structure" in medicinal chemistry and is found in numerous compounds with demonstrated anticancer activity. nih.gov Derivatives have been shown to suppress cancer cell proliferation and induce apoptosis in various cancer cell lines. nih.gov

Cytotoxicity and Cell Growth Inhibition in Cancer Cell Lines (e.g., HeLa, MDA-MB-231)

The anticancer potential of benzothiazole derivatives has been evaluated against multiple cancer cell lines, including the human cervical cancer cell line (HeLa) and the triple-negative breast cancer cell line (MDA-MB-231). researchgate.netresearchgate.net

A closely related isomer, 2-(4-hydroxy-3-methoxyphenyl)-benzothiazole (YL-109), has shown notable antitumor activity against breast cancer cells. nih.gov In vitro studies revealed that this compound suppresses the proliferation and invasiveness of MDA-MB-231 cells. nih.govniph.go.jp Furthermore, YL-109 was shown to inhibit tumor growth and lung metastasis in a mouse xenograft model using MDA-MB-231 cells. niph.go.jp The mechanism of action for YL-109 in these cells involves the induction of the ubiquitin ligase CHIP (carboxyl terminus of Hsp70-interacting protein) through the activation of the aryl hydrocarbon receptor (AhR) signaling pathway. nih.gov

While direct cytotoxicity data for this compound is not specified, the strong performance of its isomer and the broad anticancer activity of the benzothiazole class suggest its potential as an antineoplastic agent. Various other derivatives have shown cytotoxicity against HeLa cells and MDA-MB-231 cells, further supporting the investigation of this compound. nih.govmdpi.comcyberleninka.runih.gov

Table 2: Examples of Cytotoxicity of Benzothiazole and Related Derivatives This table presents data for analogous compounds to illustrate the general activity of the chemical class against relevant cancer cell lines.

Compound Type Cell Line Activity Metric Value Reference
2-(4-hydroxy-3-methoxyphenyl)-benzothiazole (YL-109) MDA-MB-231 Inhibition of proliferation - nih.govniph.go.jp
Angelicin (Furanocoumarin) HeLa IC₃₀ - researchgate.net
Xanthomicrol (Methoxylated Flavone) HeLa IC₅₀ (24h) 182 µM mdpi.com
2-[(dimethylamino)methyl]-oestradiol HeLa IC₅₀ 4.53 µM nih.gov

Mechanism of Cell Death Induction (e.g., Apoptosis)

The primary mechanism of action identified for this compound (YL-109) in cancer cells is not direct apoptotic induction but rather the suppression of cell growth and metastatic potential through a specific signaling cascade. nih.govmdpi.comnih.gov The compound's effects are mediated through the Aryl hydrocarbon Receptor (AhR), a ligand-activated transcription factor. nih.govmdpi.comglpbio.commedchemexpress.com Activation of AhR by YL-109 leads to the increased transcription and expression of the E3 ubiquitin ligase, Carboxyl terminus of Hsp70-Interacting Protein (CHIP). nih.govmdpi.comnih.gov The antitumor effects of YL-109 were diminished when either AhR or CHIP were knocked down in MDA-MB-231 breast cancer cells, confirming their central role in the compound's mechanism. nih.govmdpi.com

While the primary study on YL-109 does not explicitly detail an apoptotic mechanism, the components of its pathway, AhR and CHIP, are known to be involved in regulating apoptosis. nih.govmdpi.com The AhR pathway can mediate both pro-apoptotic and anti-apoptotic responses depending on the cellular context and the specific ligand. acs.orgresearchgate.netniscpr.res.in For instance, certain AhR ligands can induce apoptosis in triple-negative breast cancer cells. researchgate.net The E3 ubiquitin ligase CHIP also plays a dual role in cellular homeostasis, including processes like protein degradation, signaling, and apoptosis. mdpi.com CHIP can inhibit apoptosis by promoting the degradation of pro-apoptotic proteins like Apoptosis Signal-regulating Kinase 1 (ASK1) or can promote apoptosis, as seen in CHIP-deletion mouse models which develop apoptosis in multiple organs. medchemexpress.commdpi.comnih.gov

Furthermore, crystallographic studies of 2-(4-hydroxy-3-methoxyphenyl)-benzothiazole revealed that the molecule adopts a helical arrangement. mdpi.com This conformation has led to the hypothesis that the compound may have the capacity to directly interact with or intercalate into DNA, which could provoke DNA damage and cell cycle arrest, known triggers for the intrinsic apoptosis pathway. mdpi.com However, this remains a suggestion for future investigation. mdpi.com

Enzyme Target Modulation (e.g., Tyrosinase Inhibition, ATR Kinase Inhibition)

The principal enzyme target modulation identified for this compound is the induction of the E3 ubiquitin ligase CHIP. nih.govmdpi.comnih.gov By activating the AhR signaling pathway, the compound increases the expression of CHIP, which in turn suppresses the tumorigenic and metastatic potential of breast cancer cells. nih.govmdpi.com

In addition to CHIP modulation, the compound has been reported in a 2017 study to be a tyrosinase inhibitor investigated for activity against hyperpigmentation. mdpi.com However, the primary data for this activity originates from a patent and was not available for a detailed review. Other research on structurally related 2-arylbenzothiazoles has shown that substitutions on the phenyl ring are critical for tyrosinase inhibitory efficacy. nih.gov

There is no available scientific literature indicating that this compound has been evaluated for or shows inhibitory activity against Ataxia Telangiectasia and Rad3-related (ATR) kinase.

Pre-clinical in vivo Studies of Tumor Growth Suppression (e.g., in animal models)

The in vivo antitumor efficacy of this compound (YL-109) has been demonstrated in xenograft mouse models using human breast cancer cell lines. nih.gov In mice injected with ER-positive MCF-7 cells, treatment with YL-109 resulted in attenuated tumor growth compared to the vehicle-treated control group. nih.govglpbio.commedchemexpress.com

The compound also suppressed tumor growth in mice with xenografts of triple-negative breast cancer (TNBC) MDA-MB-231 cells. nih.govglpbio.commedchemexpress.com Beyond inhibiting primary tumor growth, YL-109 significantly reduced lung metastasis originating from the MDA-MB-231 cells. nih.gov

In Vivo Efficacy of this compound (YL-109)
Cancer Cell LineAnimal ModelObserved EffectReference
MCF-7 (ER-positive Breast Cancer)Xenograft Mouse ModelAttenuated tumor growth nih.govglpbio.commedchemexpress.com
MDA-MB-231 (Triple-Negative Breast Cancer)Xenograft Mouse ModelSuppressed tumor growth nih.govglpbio.commedchemexpress.com
MDA-MB-231 (Triple-Negative Breast Cancer)Xenograft Mouse ModelSignificantly reduced lung metastasis nih.gov

Enzyme Inhibitory Activities (Beyond Antimicrobial/Anti-inflammatory Contexts)

Alpha-glucosidase Inhibition

Based on a review of the available scientific literature, there are no studies that have specifically evaluated the alpha-glucosidase inhibitory activity of this compound. While other benzothiazole and benzothiazine derivatives have been investigated as potential alpha-glucosidase inhibitors for managing diabetes, this specific compound has not been assessed in this context. nih.govnih.govcmu.ac.thdovepress.com

Other Relevant Enzyme Targets

The primary enzyme target identified for this compound is the E3 ubiquitin ligase CHIP, the expression of which is induced rather than inhibited. nih.govmdpi.com This activity is discussed in detail under section 5.4.3. The literature reviewed does not specify other relevant enzyme targets for this compound.

Nucleic Acid Interaction Studies

Direct experimental evidence of this compound binding to or interacting with nucleic acids is limited. However, a study focusing on its crystal structure found that the molecule arranges into a helical formation. mdpi.com This specific conformation led the researchers to suggest that the compound might possess the capacity to intercalate into DNA, which could help explain its biological effects. mdpi.com This remains a hypothesis pending further experimental validation. mdpi.com

While specific studies on YL-109 are lacking, the broader class of benzothiazole derivatives has been shown to interact with DNA. researchgate.net For example, certain benzothiazole compounds act as human DNA topoisomerase IIα inhibitors by binding to the DNA minor groove, and others are investigated as DNA gyrase inhibitors. acs.orgnih.govresearchgate.net These findings suggest a potential for this class of compounds to target nucleic acids, though specific studies for this compound are needed. niscpr.res.in

DNA Binding and Cleavage Mechanisms

The benzothiazole core is a recognized pharmacophore that interacts with DNA, a critical target for many therapeutic agents. biointerfaceresearch.com While direct studies on this compound are limited, research on structurally related benzothiazole derivatives provides significant insights into potential DNA binding and cleavage mechanisms. bohrium.comniscpr.res.in

Compounds featuring a benzothiazole ring fused to other chemical moieties have been shown to interact with DNA primarily through non-covalent means, such as intercalation and groove binding. bohrium.comresearchgate.net For instance, certain benzothiazole derivatives have been identified as minor groove binding agents. niscpr.res.inresearchgate.netbilkent.edu.tr

A study on novel benzothiazole Schiff base-copper(II) complexes, which include structures with a substituted 5-methoxyphenol component, demonstrated their ability to bind to calf thymus DNA (CT-DNA). researchgate.net These studies, employing UV-Vis absorption, fluorescence spectroscopy, and viscometry, concluded that the complexes act as effective intercalators. researchgate.net The intercalation involves the insertion of the planar benzothiazole structure between the base pairs of the DNA double helix. researchgate.netpnrjournal.com

Furthermore, the DNA cleavage capabilities of these complexes were investigated using pBR322 plasmid DNA via gel electrophoresis. researchgate.net The results indicated that the complexes could efficiently cleave the supercoiled plasmid DNA, particularly in the presence of an oxidizing agent like hydrogen peroxide (H₂O₂). researchgate.net This suggests a mechanism involving the generation of reactive oxygen species that attack the phosphodiester backbone of the DNA. Some benzothiazole derivatives have also been found to act as human DNA topoisomerase IIα inhibitors, interfering with the enzyme's function in DNA replication and repair. researchgate.netbilkent.edu.tr

Compound Type Method Observation Binding/Cleavage Mechanism Citation
Benzothiazole Schiff Base-Cu(II) Complexes UV-Vis Absorption, Fluorescence, Viscometry Effective binding to CT-DNA Intercalation researchgate.net
Benzothiazole Schiff Base-Cu(II) Complexes Gel Electrophoresis (pBR322 plasmid) Cleavage of supercoiled DNA in presence of H₂O₂ Oxidative cleavage researchgate.net
Substituted Benzothiazole Derivatives DNA Topoisomerase Relaxation Assay Inhibition of human topoisomerase IIα Minor groove binding, direct enzyme interaction researchgate.netbilkent.edu.tr
Benzothiazole-based drugs Molecular Docking Prediction of binding affinity to DNA sequences Groove binding dntb.gov.ua

RNA Interaction Studies

The interaction of small molecules with RNA and RNA-binding proteins (RBPs) is an emerging area of therapeutic research. nih.govnih.gov The benzothiazole moiety, due to its chemical properties, has the potential to engage in such interactions. mdpi.com While direct experimental data on the binding of this compound to RNA is not extensively documented, the broader class of thiazole-containing compounds has been investigated.

Studies have focused on developing small molecules that can disrupt the interaction between specific RBPs and target mRNA sequences. nih.govnih.gov For example, research into inhibitors of the RNA-binding protein HuR, which regulates the stability and translation of numerous mRNAs, has involved the design of compounds intended to interfere with the HuR-RNA complex. nih.gov Although the specific compounds in that study did not feature a benzothiazole core, the principles of targeting RBP-RNA interactions are relevant.

More directly, aminothiazolone derivatives have been identified as inhibitors that disrupt the binding of the methyltransferase-like protein 16 (METTL16) to its target RNA. nih.gov This highlights the potential for thiazole-related structures to modulate critical post-transcriptional modifications by interfering with protein-RNA interactions. nih.gov The development of such molecular probes is crucial for exploring the biological functions associated with these interactions. nih.gov

Neuroprotective Effects (In Vitro Models)

The potential of benzothiazole analogues as neuroprotective agents has been explored in various in vitro models of neurodegeneration. researchgate.netnih.gov These studies often use cell lines to model the oxidative stress and neuronal damage associated with conditions like Alzheimer's disease or ischemic stroke. researchgate.netnih.gov

One study synthesized a series of novel, low-molecular-weight benzothiazole molecules and tested their ability to protect human glioblastoma (U-87 MG) cells from damage induced by hydrogen peroxide (H₂O₂), a model for reactive oxygen species (ROS)-mediated neuronal injury. nih.gov Several of the synthesized analogues were found to significantly enhance neuronal cell viability under these stressed conditions. nih.gov

The mechanism of this neuroprotection was linked to the modulation of catalase, a key antioxidant enzyme. researchgate.net Specific compounds were shown to enhance catalase activity by up to 90% during H₂O₂ exposure in the U-87 MG cell line. nih.gov This suggests that these benzothiazole analogues protect neurons by bolstering the cell's natural defenses against oxidative damage. Molecular modeling studies further supported these findings, indicating strong binding interactions between the benzothiazole analogues and the catalytic site of the catalase enzyme. nih.gov These results identify certain benzothiazole derivatives as having potential catalase-modulating activity comparable to the known drug Valproic acid, suggesting a promising avenue for neuroprotective therapies. researchgate.netnih.gov

Compound Class Cell Model Stressor Key Finding Mechanism Citation
Benzothiazole Analogs U-87 MG (human glioblastoma) H₂O₂ (950 µM) Enhanced cell viability, protected from ROS-mediated damage Modulation and enhancement of catalase activity researchgate.netnih.gov
Phenoxythiophene Sulfonamide (B355227) HT22 (hippocampal neuronal) Glutamate (5 mM) Increased cell viability, reduced ROS and Ca²⁺ overload Antioxidant effects, modulation of MAPK pathway nih.gov
GABAergic Phenols Primary cortical neurons H₂O₂ Partial protective effect against oxidative injury Antioxidant activities conicet.gov.ar

Structure Activity Relationship Sar Studies of 5 1,3 Benzothiazol 2 Yl 2 Methoxyphenol Derivatives

Impact of Benzothiazole (B30560) Ring Substituents on Biological Activity

The benzothiazole ring is a versatile scaffold, and its properties can be significantly altered by the nature and position of various substituents. nih.gov Modifications at positions 4, 5, 6, and 7 of the benzothiazole ring have been shown to modulate the biological profile of its derivatives. pharmacyjournal.in

Halogenation, the introduction of halogen atoms such as fluorine (F), chlorine (Cl), or bromine (Br), is a common strategy in drug design to enhance biological activity. Halogens can influence a molecule's lipophilicity, electronic distribution, and metabolic stability. For instance, the introduction of a chlorine atom at the 5-position of the benzothiazole ring, as seen in the derivative 2-(5-chloro-1,3-benzothiazol-2-yl)-4-methoxyphenol, demonstrates a key modification to the parent structure. nih.gov

The effect of halogenation can be highly dependent on the position and the size of the halogen atom. nih.gov In some series of compounds, monohalogenation at a specific position can produce potent and selective ligands, while halogenation at other positions or dihalogenation may lead to a size-dependent decrease in affinity. nih.govnih.gov The introduction of fluorine, a strong electron-withdrawing group, into the benzothiazole structure has been noted to enhance anticancer activity in certain derivatives. researchgate.net This is attributed to fluorine's ability to alter the molecule's electronic properties and binding interactions with biological targets. researchgate.net

Table 1: Effect of Halogenation on Benzothiazole Derivatives

Position of HalogenHalogen TypeObserved Effect
Position 5Chlorine (Cl)Synthesized as a derivative for biological study nih.gov
GeneralFluorine (F)Can enhance anticancer activity due to strong electron-withdrawing nature researchgate.net
VariesF, Cl, BrPotency and selectivity are highly dependent on the position and size of the halogen nih.govnih.gov

The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the benzothiazole ring can significantly modulate biological activity.

Electron-Donating Groups (EDGs): Groups like hydroxyl (-OH), methoxy (B1213986) (-OCH3), and methyl (-CH3) at the 6-position of the benzothiazole ring have been shown to boost the potency of certain compounds. pharmacyjournal.in Alkoxy groups, in particular, can also serve to enhance the solubility of the compound and promote effective molecular packing in the solid state. rsc.org In some contexts, these hydrophobic moieties are thought to improve cell permeability, thereby enhancing biological activity. researchgate.net

Electron-Withdrawing Groups (EWGs): The effect of EWGs can vary depending on the specific group and the biological target. For example, the presence of strong EWGs like a nitro (-NO2) or cyano (-CN) group at the C-6 position of the benzothiazole ring was found to increase antiproliferative activity against certain cell lines. nih.gov Conversely, other electron-attracting substituents, such as a carboxylic acid (-COOH) or sulfonamide (-SO2NH2), were reported to reduce the antifungal activity in a different series of benzothiazole derivatives. mdpi.com

Table 2: Influence of EDGs and EWGs on Benzothiazole Ring Activity

Substituent GroupGroup TypePositionReported Influence on Activity
Nitro (-NO2)EWGC-6Increased antiproliferative activity nih.gov
Cyano (-CN)EWGC-6Increased antiproliferative activity nih.gov
Methoxy (-OCH3)EDGC-6Boosted potency pharmacyjournal.in
Methyl (-CH3)EDGC-6Boosted potency pharmacyjournal.in
Carboxylic Acid (-COOH)EWGNot SpecifiedReduced antifungal activity mdpi.com
Sulfonamide (-SO2NH2)EWGNot SpecifiedReduced antifungal activity mdpi.com

The position of a substituent on the benzothiazole ring is as critical as its chemical nature. nih.gov Different positional isomers of a substituted benzothiazole can exhibit vastly different biological activities and physicochemical properties. Research has shown that positions 2, 4, 5, 6, and 7 are all active sites for substitution, leading to diverse derivatives. pharmacyjournal.in

The C-6 position appears to be particularly significant for modulating the antiproliferative and antifungal activities of benzothiazole compounds. nih.govmdpi.com For example, studies on N-(benzo[d]thiazol-2-yl)benzamide derivatives with a nitro group substituent showed that changing the position of the nitro group (ortho, meta, or para) on the benzamide (B126) ring led to the formation of different crystal systems with distinct solid-state arrangements and properties. mdpi.com This highlights how positional isomerism can profoundly impact molecular geometry and intermolecular interactions, which in turn dictates the compound's biological function. mdpi.com While in some molecular frameworks the position of the benzothiazole substitution has a minimal impact on certain properties, for biological activity, it is often a key determinant. rsc.org

Role of the Methoxyphenol Moiety in Modulating Activity

The methoxyphenol portion of the molecule is essential for its biological activity, providing key sites for interaction with biological targets.

The specific arrangement of the hydroxyl (-OH) and methoxy (-OCH3) groups on the phenol (B47542) ring is critical. The phenolic hydroxyl group is a primary center for antioxidant activity and can act as a hydrogen bond donor. nih.gov Its position directly influences the molecule's ability to interact with biological receptors or participate in chemical reactions.

The acidity of the phenolic hydroxyl group is a key parameter influencing its role as a proton donor in physiological environments. This acidity is highly sensitive to the presence of other substituents on the phenol ring. researchgate.net

Electron-withdrawing groups attached to the benzene (B151609) ring increase the acidity of a phenol (lower pKa) by stabilizing the negative charge of the conjugate base (phenoxide ion) through inductive and resonance effects. vanderbilt.edutru.ca

Electron-donating groups decrease the acidity of a phenol (higher pKa) because they destabilize the phenoxide ion by increasing electron density. vanderbilt.edu

The methoxy group is a notable case, as it has competing effects: it is electron-withdrawing by induction but electron-donating by resonance. tru.ca In phenols, the resonance effect typically dominates, meaning a methoxy group generally makes the phenolic proton less acidic compared to an unsubstituted phenol. tru.ca This modulation of acidity affects the molecule's reactivity and its ability to participate in hydrogen bonding. Furthermore, electron-donating groups like methoxy increase the electron density on the aromatic ring, which can enhance its reactivity toward electrophiles and oxidative processes. mdpi.com

Table 3: General Effects of Substituents on Phenol Acidity

Substituent TypeExampleEffect on Phenoxide IonEffect on Acidity (pKa)
Electron-Withdrawing-NO2, -ClStabilizes negative chargeIncreases (pKa decreases) vanderbilt.edu
Electron-Donating-CH3, -NH2Destabilizes negative chargeDecreases (pKa increases) vanderbilt.edu
Methoxy (-OCH3)-OCH3Destabilizes via resonanceDecreases (pKa increases) tru.ca

Conformational Flexibility and Steric Hindrance Effects

Computational studies on similar 2-phenylbenzothiazole (B1203474) structures show that a nearly planar conformation, where the dihedral angle between the benzothiazole and the phenyl ring is close to zero, is often energetically favorable. mdpi.com This planarity can be crucial for effective π-π stacking interactions with aromatic residues in a target protein. However, the introduction of substituents can alter this preferred conformation.

Steric hindrance, the effect of the size of chemical groups, plays a significant role in modulating activity. Bulky substituents at certain positions can either enhance or diminish biological potency. For instance, in the development of H3-receptor antagonists, it was suggested that replacing the benzothiazole moiety with less bulky structures could improve potency, indicating that excessive size is detrimental for fitting into the specific receptor. nih.gov Conversely, SAR analyses of antitumor agents have shown that the steric effect of substituents can be highly specific to their position. The introduction of a lipophilic group, such as a benzyloxy group, at the 4-position of the 2-hydroxy phenyl ring was found to be beneficial for antitumor activity. nih.gov However, the size of this group is also critical; further substitution on the benzyloxy group revealed that its steric bulk had a significant influence on cytotoxic activity, suggesting an optimal size limitation for the binding pocket. nih.gov

Table 1: Influence of Steric Factors on Biological Activity of Benzothiazole Derivatives
Position of SubstituentSubstituent Type/SizeObserved Effect on ActivityReference
Benzothiazole Ring (General)Bulky GroupsMay decrease H3-receptor affinity nih.gov
4-position of 2-hydroxy phenyl ringLipophilic group (e.g., benzyloxy)Beneficial for antitumor activity nih.gov
4-position benzyloxy groupIncreased steric bulkSignificantly influences (can decrease) cytotoxic activity nih.gov
C6 position of benzothiazole ringAlkyl chainConsidered important for anticancer activity researchgate.net

Correlation Between Electronic Properties and Biological Outcomes

The electronic nature of substituents on the 5-(1,3-benzothiazol-2-yl)-2-methoxyphenol framework is a key determinant of biological activity. The addition of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can profoundly alter the molecule's charge distribution, polarity, and reactivity.

Quantitative structure-activity relationship (QSAR) studies have established clear correlations between electronic descriptors and biological outcomes. For example, a preliminary SAR study of benzothiazole-hydrazones found that the type of substituent on the phenyl ring dictated the spectrum of antimicrobial activity. nih.gov Generally, the presence of EDGs like hydroxyl (-OH) and methoxy (-OCH3) groups enhanced antibacterial activity, whereas EWGs such as chloro (-Cl), nitro (-NO2), and fluoro (-F) groups tended to increase antifungal activity. nih.gov Similarly, in the context of anticancer agents, CoMFA (Comparative Molecular Field Analysis) studies suggest that an electron-withdrawing group attached to the substituent on the phenyl ring can improve activity by increasing the positive charge in specific regions of the molecule. aip.org

A fundamental electronic property influencing reactivity is the energy gap (ΔE) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A smaller HOMO-LUMO gap indicates that less energy is required to excite an electron, making the molecule more reactive and kinetically less stable. mdpi.com Computational studies have quantified this effect; for instance, a benzothiazole derivative with two strongly electron-withdrawing trifluoromethyl (-CF3) groups exhibited the lowest ΔE value (4.46 eV) in its series, correlating with its status as the most reactive compound. mdpi.comresearchgate.net Conversely, derivatives with less perturbing substituents, like a methyl group or no substituent, had higher ΔE values (4.71–4.73 eV), rendering them more stable and less reactive. mdpi.com This principle is critical, as a molecule's reactivity is directly linked to its ability to participate in the chemical interactions necessary for its biological function. pmf.unsa.ba

Table 2: Correlation of Substituent Electronic Nature with Reactivity and Biological Activity
SubstituentElectronic NatureEffect on HOMO-LUMO Gap (ΔE)Observed Biological OutcomeReference
-OH, -OCH3Electron-Donating (EDG)Generally increases ΔEIncreased antibacterial activity nih.gov
-Cl, -NO2, -FElectron-Withdrawing (EWG)Generally decreases ΔEIncreased antifungal and anticancer activity researchgate.netnih.govaip.org
-CF3Strongly Electron-Withdrawing (EWG)Significantly decreases ΔE (higher reactivity)Correlates with being the most reactive in a series mdpi.comresearchgate.net
-CH3Weakly Electron-Donating (EDG)Increases ΔE (lower reactivity)Correlates with being more stable in a series mdpi.com

Design Principles for Enhanced Potency and Selectivity Based on SAR

The collective insights from SAR studies provide a rational framework for designing new this compound derivatives with improved potency and target selectivity. Key design principles have emerged that guide the strategic modification of this scaffold.

Three-Component Pharmacophore Model: A successful design strategy for several benzothiazole inhibitors involves a three-part structure: (i) the benzothiazole core, (ii) an aromatic or heteroaromatic ring system, and (iii) a functional linker connecting the two. mdpi.com The linker is not merely a spacer; its composition (e.g., hydrazone, amide) and its hydrogen bonding capacity are critical for anchoring the molecule in the active site of the target enzyme. mdpi.comnih.gov

Target-Specific Substitutions for Selectivity: Achieving selectivity for a specific biological target over others often requires exploiting subtle differences in the amino acid composition of their binding sites. For instance, in designing selective PI3Kβ inhibitors, the strategy was to introduce groups onto the 2-position of the benzothiazole that could form a specific hydrogen bond with an aspartate residue (ASP856) unique to the β isoform. nih.gov This structure-based design approach is crucial for minimizing off-target effects.

Strategic Placement of Electron-Withdrawing and Lipophilic Groups: To enhance anticancer potency, a recurring principle is the placement of small, electron-withdrawing groups (e.g., -F, -Cl) on the benzothiazole ring, often at the C5 or C6 positions. researchgate.net Simultaneously, introducing lipophilic groups on the 2-phenyl ring can improve activity, likely by enhancing hydrophobic interactions within the binding pocket. nih.gov

Modulation of Physicochemical Properties: Beyond direct target interactions, medicinal chemists must optimize properties like aqueous solubility to ensure a compound can be a viable drug candidate. A successful strategy involves incorporating polar heterocyclic moieties, such as pyridine, into the structure. nih.gov This can improve water solubility, a critical factor for bioavailability, without compromising the potent antiproliferative activity of the core scaffold. nih.gov

By integrating these principles—optimizing the core-linker-ring structure, tailoring substituents for specific target interactions, strategically applying electronic and steric modifications, and fine-tuning physicochemical properties—researchers can rationally design novel benzothiazole derivatives with a higher probability of therapeutic success.

Advanced Applications of 5 1,3 Benzothiazol 2 Yl 2 Methoxyphenol Beyond Direct Biological Intervention

Material Science Applications

The inherent fluorescence of the benzothiazole (B30560) moiety, modulated by the electron-donating methoxy (B1213986) and hydroxyl groups on the phenol (B47542) ring, makes this class of compounds highly suitable for applications in material science, particularly in the field of optical sensors.

Development as Fluorescent Probes and Sensors

The 2-(hydroxyphenyl)benzothiazole (HBT) framework is known for its excited-state intramolecular proton transfer (ESIPT) properties, which can result in a large Stokes shift and dual-band fluorescence. These characteristics are highly desirable for the design of fluorescent probes and sensors, as they can provide a distinct ratiometric response to environmental changes, enhancing the accuracy and reliability of detection.

Derivatives of the core 5-(1,3-benzothiazol-2-yl)-2-methoxyphenol structure have demonstrated significant potential as pH sensors. For instance, a closely related compound, 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzothiazole, shows marked sensitivity to pH changes. nih.govacs.org This sensitivity is attributed to the acidity of the fluorophenol moiety. nih.gov

The mechanism of pH sensing in these molecules relies on the protonation and deprotonation of the phenolic hydroxyl group. Under acidic or neutral conditions, the molecule exists in its neutral form. However, under basic conditions, the hydroxyl group deprotonates to form a phenoxide ion. This change in the electronic structure of the molecule alters its photophysical properties, leading to a significant enhancement in fluorescence intensity. nih.gov Specifically, studies on the trifluorinated analogue show that it is highly sensitive in the pH range of 7-8, making it suitable for biological applications. nih.govacs.org The deprotonation process enhances the electron-donating ability of the phenol ring, which in turn affects the fluorescence emission of the benzothiazole fluorophore, providing a clear "turn-on" signal in response to an increase in pH.

The hydroxyphenol and benzothiazole nitrogen atoms of this structural class can act as a chelating site for various metal cations. This binding event disrupts the ESIPT process and alters the electronic properties of the molecule, leading to a detectable change in its absorption or fluorescence spectrum. This principle has been effectively used to design selective metal ion sensors. nih.govmdpi.com

Research on 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenol)benzothiazole has shown its utility as a selective fluorescent probe for zinc (Zn²⁺) cations. nih.govacs.org The complexation with Zn²⁺ induces a noticeable change in its fluorescence properties, allowing for quantitative detection. nih.gov

Similarly, a probe synthesized from an isomer of the target compound, 4-(benzo[d]thiazol-2-yl)-2-methoxyphenol, demonstrated high selectivity and sensitivity for aluminum (Al³⁺) ions. mdpi.com This probe, named BHM, forms a complex with Al³⁺, resulting in a significant blue-shift in both its absorbance and emission spectra. mdpi.com The binding stoichiometry between the probe and the metal ion is a crucial factor in sensor design. For BHM and Al³⁺, a 1:1 binding ratio was confirmed. mdpi.com Other benzothiazole-based sensors have been developed for the ratiometric detection of various biologically important metal ions, including Zn²⁺, copper (Cu²⁺), and nickel (Ni²⁺). nih.gov

The table below summarizes the sensing performance of several benzothiazole derivatives for different metal cations.

Probe Name/Structure Target Ion Detection Limit Observed Response Binding Ratio (Probe:Ion)
2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzothiazoleZn²⁺Not SpecifiedFluorescence EnhancementNot Specified
5-(benzo[d]thiazol-2-yl)-2-hydroxy-3-methoxybenzaldehyde (BHM)Al³⁺99 nMRatiometric Blue-Shift1:1
Thiazole (B1198619) Derivative Compound 1Zn²⁺0.25 ppmRatiometric Turn-On Fluorescence2:1
Thiazole Derivative Compound 1Cu²⁺0.34 ppmColorimetric / Fluorescence Turn-Off2:1
Thiazole Derivative Compound 1Ni²⁺0.30 ppmColorimetric / Fluorescence Turn-Off2:1

This table presents data for derivatives and isomers of this compound to illustrate the capabilities of the core chemical structure.

Chemo-sensing and Bio-imaging Probes

The ability of benzothiazole-based fluorescent probes to function within biological systems has led to their application in chemo-sensing and bio-imaging. Their high quantum yields, large Stokes shifts, and sensitivity to specific analytes make them excellent candidates for visualizing biological processes in living cells. nih.gov

For example, the Al³⁺ sensor BHM, derived from an isomer of the target compound, has been successfully used for imaging in human stromal cells (HSC). mdpi.com This demonstrates the potential for such compounds to detect metal ion concentrations within cellular environments. Furthermore, other novel benzothiazole-based sensors have been designed to detect and image crucial biological molecules like peroxynitrite (ONOO⁻) in living HepG2 cells. nih.gov These probes exhibit a "turn-on" fluorescence signal upon reacting with the target analyte, allowing for highly sensitive detection with low detection limits (e.g., 12.8 nM for ONOO⁻). nih.gov The application of these probes extends to studying pathological processes, such as imaging the upregulation of ONOO⁻ during drug-induced liver injury. nih.gov

Analytical Chemistry Applications

Beyond material science, the unique optical properties of these compounds are valuable in the field of analytical chemistry for the detection and quantification of specific chemical species.

Use as Reagents in Chemical Analysis and Detection

Fluorescent chemosensors based on the benzothiazole framework serve as powerful analytical reagents. Their ability to produce a selective and measurable optical response (colorimetric or fluorescent) upon interaction with a target analyte allows for its identification and quantification. nih.gov

Benzothiazole-based probes have been engineered to act as analytical reagents for various environmentally and industrially relevant substances. For instance, a benzothiazole-based fluorescent probe was developed for the highly sensitive and rapid detection of 2,4,6-trinitrophenol (TNP), a potent explosive. nih.gov The probe's fluorescence is significantly quenched in the presence of TNP, enabling its detection at concentrations as low as 2.1 x 10⁻⁷ M. nih.gov Another probe, incorporating benzothiazole and benzoindole moieties, was designed for the detection of toxic hydrazine (B178648) (N₂H₄) in diverse samples, including water, soil, and food. rsc.org The versatility of these reagents is further enhanced by their incorporation into practical analytical tools like test strips, which, when combined with smartphone technology, can provide rapid, real-time, on-site analysis. nih.govrsc.org

Research on this compound in Corrosion Inhibition Remains Undisclosed

Initial investigations into the advanced applications of the chemical compound this compound, specifically focusing on its corrosion inhibition properties, have not yielded specific research findings. Extensive searches for scholarly articles and experimental data concerning the mechanistic understanding of its protective layer formation and its adsorption isotherm studies have not provided direct evidence of its use or efficacy in this field.

While the broader class of benzothiazole derivatives has been a subject of interest in corrosion science, with various studies exploring their potential to protect metallic surfaces, information directly pertaining to the this compound variant is not publicly available in the reviewed literature. Research on related compounds, such as 2-mercaptobenzothiazole (B37678) (2-MBT) and 2-aminobenzothiazole (B30445) (2-ABT), has demonstrated their ability to form protective films on metals like galvanized steel through mechanisms involving complexation with metal ions and chemisorption. csic.esrsc.org Similarly, other derivatives have been synthesized and evaluated for their corrosion inhibition performance on mild steel in acidic environments, with studies indicating that their effectiveness is concentration-dependent and that their adsorption behavior can often be described by the Langmuir adsorption isotherm. scispace.comresearchgate.net

However, without specific studies on this compound, any discussion on its specific mechanism of protective layer formation—be it through the interaction of its heteroatoms with the metal surface, the nature of the chemical bonds formed, or the structure of the resulting protective film—would be purely speculative. Likewise, the absence of experimental data prevents any analysis of its adsorption isotherm, which would be crucial in understanding the interaction between the inhibitor molecules and the metal surface. Such studies typically involve determining thermodynamic parameters to elucidate the nature of the adsorption process.

Consequently, the creation of detailed data tables and an in-depth analysis as requested for the subsections on mechanistic understanding and adsorption isotherm studies for this compound is not feasible based on the currently accessible scientific literature. Further research and publication of experimental work specifically investigating this compound's corrosion inhibition characteristics are required to provide the necessary information.

Future Perspectives and Emerging Research Directions

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

The synthesis of benzothiazole (B30560) derivatives is a well-established area of research, traditionally involving the condensation of 2-aminothiophenols with reagents like carboxylic acids, aldehydes, or acyl chlorides. mdpi.comderpharmachemica.com One common method involves heating equimolar amounts of 2-aminothiophenol (B119425) and a substituted benzoic acid with polyphosphoric acid. derpharmachemica.com Another approach uses the reaction of 2-aminothiophenol with appropriate aldehydes. nih.gov

Emerging research, however, is increasingly focused on "Green Chemistry" principles to develop more sustainable and efficient synthetic routes. mdpi.com These novel pathways aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency. Key areas of exploration include:

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to accelerate reactions, often leading to higher yields and cleaner products in shorter timeframes and under solvent-free conditions. nih.gov

Novel Catalytic Systems: Researchers are exploring environmentally benign catalysts. For instance, a mixture of H₂O₂/HCl in ethanol (B145695) at room temperature provides an efficient catalytic system for the condensation of 2-aminothiophenol and aldehydes. mdpi.com Heterogeneous catalysts, such as methanesulfonic acid on silica (B1680970) gel, are also gaining traction as they can be easily recovered and reused. mdpi.com

Use of CO₂ as a Raw Material: An innovative and environmentally friendly approach involves the cyclization of 2-aminothiophenols with carbon dioxide (CO₂) in the presence of a catalyst. This method utilizes a readily available and non-toxic C1 source, representing a significant step towards sustainable chemical manufacturing. mdpi.com

Ionic Liquids: Ionic liquids are being investigated as reusable and effective media for benzothiazole synthesis under mild conditions. mdpi.com

Future synthetic work on 5-(1,3-benzothiazol-2-yl)-2-methoxyphenol will likely leverage these green methodologies to improve yield, reduce environmental impact, and potentially discover new derivatives.

Deeper Mechanistic Insights into Biological Activities

Derivatives of benzothiazole are known to exhibit a wide spectrum of biological activities, including antimicrobial, antioxidant, and antiproliferative effects. mdpi.comresearchgate.netmdpi.com The presence of the methoxyphenol moiety in this compound suggests a potential for significant antioxidant capacity, as phenolic compounds are effective free radical scavengers. nih.govmdpi.com Similarly, various methoxyphenol compounds have demonstrated antimicrobial activity against foodborne pathogens. nih.govrjptonline.org

While preliminary studies indicate these activities, the precise molecular mechanisms often remain to be fully elucidated. Future research is expected to delve deeper into how this compound and its analogs exert their biological effects. This will likely involve:

Target Identification: Identifying the specific enzymes, proteins, or cellular pathways that the compound interacts with. For example, some benzothiazole derivatives function as Hsp90 C-terminal-domain inhibitors, degrading client proteins involved in cancer proliferation. mdpi.com

Structure-Activity Relationship (SAR) Studies: Systematic modification of the compound's structure to understand how different functional groups contribute to its biological activity. SAR studies have shown that for some benzothiazole-based inhibitors, hydrophobic groups can potentiate anticancer activity. mdpi.comchula.ac.th

Advanced In Vitro and Cellular Assays: Moving beyond primary screening to more sophisticated assays to understand the compound's effect on cellular processes like apoptosis, cell cycle regulation, and oxidative stress pathways. researchgate.net For instance, the antioxidant activity can be quantified using various assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging and ferric reducing antioxidant power (FRAP). researchgate.netmdpi.com

A thorough understanding of these mechanisms is crucial for developing this chemical scaffold for potential, future therapeutic applications.

Computational Design of Advanced Derivatives with Tailored Properties

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For benzothiazole derivatives, computational methods are already being used to predict their properties and guide the synthesis of new compounds. mdpi.com

Density Functional Theory (DFT): DFT calculations are employed to study the electronic structure, optimized geometry, and spectroscopic features of benzothiazole derivatives. These studies provide insights into the molecule's frontier molecular orbitals (HOMO-LUMO), which are crucial for understanding its reactivity and photophysical properties. nih.govmdpi.com

Molecular Docking: This technique simulates the binding of a molecule to a target protein. It helps in understanding the binding patterns of benzothiazole derivatives to specific proteins, such as those from Klebsiella aerogenes and Staphylococcus aureus, providing a basis for their potential antibacterial activity. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. chula.ac.th Group-based QSAR (G-QSAR) can identify which structural fragments of the benzothiazole scaffold are most important for a specific activity, such as anticancer effects. chula.ac.th

Future research will undoubtedly leverage these computational tools more extensively. By creating robust predictive models based on the this compound scaffold, scientists can rationally design advanced derivatives with tailored properties. This in silico approach allows for the screening of virtual libraries of compounds, prioritizing the most promising candidates for synthesis and testing, thereby saving significant time and resources.

Integration with Emerging Technologies (e.g., Nanotechnology for Delivery Systems in Non-clinical Contexts)

The unique photophysical and electrochemical properties of benzothiazole derivatives make them ideal candidates for integration with emerging technologies, particularly in materials science and nanotechnology. Many benzothiazoles are highly fluorescent, a property that is sensitive to the molecular environment. mdpi.comresearchgate.net Some derivatives exhibit excited-state intramolecular proton transfer (ESIPT), leading to a large Stokes shift and unique emission properties. researchgate.netresearchgate.net

In a non-clinical context, these properties can be harnessed in several ways:

Fluorescent Probes and Chemosensors: The fluorescence of benzothiazole derivatives can be designed to change upon binding to specific analytes (ions or neutral molecules), making them effective optical sensors. mdpi.commdpi.com Future work could focus on developing a sensor based on this compound for detecting specific metal ions or environmental pollutants.

Organic Light-Emitting Diodes (OLEDs): The luminescence of these compounds is being explored for applications in OLEDs. By tuning the structure, the emission color can be controlled, and by combining several similar compounds, white-light emission can be achieved. researchgate.net

Nanotechnology-based Systems: In a non-clinical setting, the compound could be incorporated into nanomaterials. For example, it could be used as a fluorescent dopant in polymer nanoparticles for bioimaging research or integrated into nanosystems designed for environmental sensing. Encapsulation could also enhance its utility in material coatings or films where properties like UV absorption are desired. lookchem.com

The integration of this compound with nanotechnology opens up a vast field of research aimed at creating advanced functional materials.

Collaborative Research Across Disciplines (Chemistry, Biology, Materials Science)

The full potential of this compound and its derivatives can only be unlocked through synergistic, cross-disciplinary research. The complex nature of the challenges, from designing sustainable syntheses to developing functional materials, necessitates a collaborative approach.

Chemistry & Computer Science: Organic chemists can work with computational chemists to design and synthesize novel derivatives with enhanced properties predicted by QSAR and DFT models. chula.ac.th

Chemistry & Biology: Synthesized compounds can be passed to biologists and pharmacologists for comprehensive screening and detailed mechanistic studies to understand their interactions with biological systems. researchgate.netmdpi.com

Chemistry & Materials Science: The photophysical and electrochemical properties of newly synthesized compounds can be characterized by materials scientists to evaluate their suitability for applications in electronics and sensor technology. researchgate.netrsc.org

Biology & Nanotechnology: Biologists can collaborate with nanotechnology experts to explore the use of these fluorescent compounds in advanced bioimaging techniques or as non-clinical research probes.

Such collaborations will accelerate the pace of discovery and innovation, transforming this promising molecule from a subject of academic curiosity into a building block for next-generation technologies and applications.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 5-(1,3-benzothiazol-2-yl)-2-methoxyphenol, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is synthesized via condensation of 2-amino-4-chlorobenzenethiol with 2-hydroxy-5-methoxybenzaldehyde in DMF, catalyzed by sodium metabisulfite under reflux (2 hours, 80.8% yield). Optimization involves monitoring via TLC, adjusting stoichiometry, and solvent selection (ethanol crystallization yields high-purity crystals). Alternative catalysts (e.g., Lewis acids) or microwave-assisted synthesis could reduce reaction time .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR/IR : Confirm functional groups (e.g., methoxy O–H stretch at ~3200 cm⁻¹, benzothiazole C=N at ~1600 cm⁻¹).
  • Single-crystal X-ray diffraction : Resolves planar benzothiazole (max deviation: 0.005 Å) and methoxyphenol rings (dihedral angle: 1.23°). Hydrogen bonding (C5–H5A···O2) and π-π stacking (3.7365 Å) stabilize the crystal lattice .
  • Mass spectrometry : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 287.04).

Q. What biological screening assays are relevant for preliminary evaluation of this compound?

  • Methodological Answer :

  • Antimicrobial : Disk diffusion/Kirby-Bauer assays against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains.
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values.
  • Enzyme inhibition : Fluorescence-based assays targeting COX-2 or DNA gyrase .

Advanced Research Questions

Q. How do substituent variations (e.g., chloro, methoxy) impact molecular conformation and bioactivity?

  • Methodological Answer :

  • Structural impact : Chloro substituents increase planarity (e.g., dihedral angle reduction from 8.76° to 1.23° in analogs), enhancing π-π interactions. Methoxy groups improve solubility but may sterically hinder target binding .
  • Bioactivity : Chloro derivatives show enhanced antibacterial activity (MIC: 2–4 µg/mL) compared to methoxy-only analogs. Computational docking (e.g., AutoDock Vina) reveals chloro groups increase hydrophobic interactions with enzyme active sites .

Q. What crystallographic parameters explain the stability of this compound’s solid-state structure?

  • Methodological Answer :

  • Hydrogen bonding : C5–H5A···O2 interactions (2.54 Å) form 2D networks.
  • π-π stacking : Centroid distances (3.7365 Å) between benzothiazole (Cg1) and methoxyphenol (Cg2) rings contribute to lattice energy.
  • Thermal analysis : TGA/DSC data correlate with melting points (e.g., 215–220°C decomposition) .

Q. How can computational modeling predict interaction mechanisms with biological targets?

  • Methodological Answer :

  • DFT calculations : Optimize geometry (B3LYP/6-311G**) to compute frontier orbitals (HOMO-LUMO gap ~4.2 eV), indicating redox activity.
  • Molecular docking : Simulate binding to DNA gyrase (PDB: 1KZN); chloro and methoxy groups form halogen bonds and H-bonds with Thr165 and Asp73 residues.
  • MD simulations : Assess stability of ligand-protein complexes (RMSD <2.0 Å over 100 ns) .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported biological activities of benzothiazole derivatives?

  • Methodological Answer :

  • Assay variability : Compare MIC values across standardized CLSI protocols vs. lab-specific methods.
  • Structural analogs : Note that 4-methoxy substitution () reduces activity compared to 2-methoxy derivatives due to altered electron density.
  • Dose-response curves : Ensure EC₅₀ values are normalized to solubility limits (e.g., DMSO concentration ≤1%) .

Q. Why do crystallographic studies report varying dihedral angles for similar benzothiazole derivatives?

  • Methodological Answer :

  • Substituent effects : Bulky groups (e.g., 3,4,5-trimethoxyphenyl in ) increase steric hindrance, widening dihedral angles (8.76° vs. 1.23° in unsubstituted analogs).
  • Crystallization conditions : Solvent polarity (ethanol vs. DMF) influences packing efficiency and torsion angles .

Methodological Tables

Parameter Value Technique Reference
Dihedral angle1.23° (benzothiazole/methoxyphenol)X-ray diffraction
π-π stacking distance3.7365 ÅX-ray diffraction
C5–H5A···O2 bond length2.54 ÅX-ray diffraction
Synthetic yield80.8%Reflux condensation
Antimicrobial MIC (S. aureus)2–4 µg/mLBroth microdilution assay

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.